Allyl n-octyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYMBBIHQDONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334405 | |
| Record name | Allyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-97-4 | |
| Record name | Allyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl n-Octyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allyl n-Octyl Ether from n-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl n-octyl ether from n-octanol, a reaction of significant interest in organic synthesis for the introduction of an allyl group and the formation of an ether linkage. This guide details the prevalent synthetic methodologies, including the classic Williamson ether synthesis and a more contemporary phase-transfer catalysis approach. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules. Its synthesis from n-octanol involves the formation of an ether bond, a fundamental transformation in organic chemistry. The primary methods for this conversion are the Williamson ether synthesis and its variations, which offer reliability and versatility. This guide will explore these methods in detail, providing the necessary information for their successful implementation.
Synthetic Methodologies
The synthesis of this compound from n-octanol is most commonly achieved through nucleophilic substitution, where an octoxide ion attacks an allylic electrophile. The following sections describe two robust methods for this transformation.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation and proceeds via an SN2 mechanism.[1][2][3] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3] In the synthesis of this compound, n-octanol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the n-octoxide anion. This is followed by the addition of an allyl halide, typically allyl bromide, which is attacked by the n-octoxide to yield the desired ether and a salt byproduct.[1][2]
Phase-Transfer Catalysis (PTC)
A significant advancement in the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). This "green chemistry" approach facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the alcohol and allyl halide). The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or alkoxide ion from the aqueous phase to the organic phase, where it can react with the allyl halide. This method often leads to higher yields, milder reaction conditions, and avoids the need for anhydrous solvents or hazardous reagents like sodium hydride.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Octanol | C₈H₁₈O | 130.23 | 195 | 0.824 |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | 1.398 |
| This compound | C₁₁H₂₂O | 170.29 | ~210-215 (est.) | ~0.81 (est.) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ 5.95-5.85 (m, 1H, -CH=CH₂), δ 5.30-5.10 (m, 2H, -CH=CH₂), δ 3.95 (d, 2H, -O-CH₂-CH=), δ 3.40 (t, 2H, -O-CH₂-(CH₂)₆-), δ 1.60-1.50 (m, 2H), δ 1.40-1.20 (m, 10H), δ 0.88 (t, 3H, -CH₃)[4] |
| ¹³C NMR | δ 135.0 (-CH=CH₂), δ 117.0 (-CH=CH₂), δ 72.0 (-O-CH₂-CH=), δ 70.5 (-O-CH₂-(CH₂)₆-), δ 31.8, 29.5, 29.3, 26.2, 22.7, 14.1 (n-octyl chain)[4] |
| IR (neat) | ~3080 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O-C stretch)[4][5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol describes a standard Williamson ether synthesis using a strong base in an anhydrous solvent.
Materials:
-
n-Octanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add n-octanol (1.0 equivalent) dropwise to the NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium n-octoxide.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Phase-Transfer Catalysis (Solvent-Free)
This protocol outlines a greener, solvent-free approach using a phase-transfer catalyst.
Materials:
-
n-Octanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets, crushed
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine n-octanol (1.0 equivalent), allyl bromide (1.5 equivalents), crushed potassium hydroxide (2.0 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add water to the reaction mixture to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and any excess allyl bromide.
-
The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Experimental Workflow for Phase-Transfer Catalysis Synthesis.
Conclusion
The synthesis of this compound from n-octanol is a straightforward yet important transformation in organic synthesis. Both the traditional Williamson ether synthesis and the more modern phase-transfer catalysis method provide effective routes to this compound. The choice of method will depend on the specific laboratory conditions, scale, and environmental considerations. This guide has provided detailed protocols, essential data, and clear visualizations to aid researchers in the successful synthesis and characterization of this compound.
References
allyl n-octyl ether chemical and physical properties.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties of allyl n-octyl ether. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless to almost colorless liquid with the chemical formula C₁₁H₂₂O[1]. It belongs to the alkyl allyl ether family and is distinguished by a straight eight-carbon n-octyl chain attached to the ether oxygen[2]. This structure influences its physical and chemical properties, such as its higher boiling point compared to shorter-chain allyl ethers[2].
Identification and General Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Allyl octyl ether, 1-prop-2-enoxyoctane | [3] |
| CAS Number | 3295-97-4 | [1] |
| Molecular Formula | C₁₁H₂₂O | [1][3] |
| Molecular Weight | 170.29 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | >95.0% (GC) | [1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 206 °C (lit.) | N/A |
| Density | 0.81 g/mL | N/A |
| Refractive Index | 1.4260-1.4300 | N/A |
| Flash Point | 77.1 ± 12.0 °C | N/A |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | N/A |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide[2][5][6]. In the case of this compound, this can be achieved by reacting sodium n-octoxide with an allyl halide (e.g., allyl bromide).
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from n-octanol and allyl bromide.
Materials:
-
n-Octanol
-
Sodium hydride (NaH) or other strong base
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-octanol in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The reaction will generate hydrogen gas, so ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium n-octoxide.
-
Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the allyl and n-octyl groups. The protons on the carbon adjacent to the ether oxygen will be shifted downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic C-O-C stretching vibration in the range of 1050-1150 cm⁻¹.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can be used to determine the purity of the compound and to identify the mass fragments, confirming its molecular weight and structure[3].
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation[3].
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep cool.
For detailed safety information, refer to the Safety Data Sheet (SDS).
Visualizations
Synthesis of this compound via Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of this compound.
General Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and Characterization Workflow.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 3. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allyl ether CAS#: 557-40-4 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Spectroscopic Profile of Allyl n-Octyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl n-octyl ether (C₁₁H₂₂O), a versatile chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for both the allyl and the n-octyl moieties. The protons of the allyl group are typically observed in the downfield region of the spectrum due to the influence of the double bond and the ether oxygen. Specifically, the methine proton of the vinyl group appears as a multiplet, while the terminal vinyl protons show distinct signals. The protons of the n-octyl chain appear in the upfield region.
| Protons | Chemical Shift (δ) ppm |
| CH₂=CH– | 5.2–5.9 |
| –O–CH₂– (allyl) | 4.8–5.0 |
| n-octyl chain | 0.8–1.5 |
Table 1: ¹H NMR Chemical Shift Ranges for this compound.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the structure, with the carbon atoms of the ether linkage and the allyl group showing characteristic downfield shifts.
| Carbon | Chemical Shift (δ) ppm |
| –O–CH₂– | 60–70 |
Table 2: ¹³C NMR Chemical Shift Range for the Methylene Carbon of the Ether Linkage in this compound.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by the presence of a strong C-O-C stretching vibration, indicative of the ether linkage, and a C=C stretching vibration from the allyl group.
| Functional Group | Wavenumber (cm⁻¹) |
| Asymmetric C–O–C stretch | 1049–1089 |
| Allyl C=C stretch | 1640 |
Table 3: Characteristic IR Absorption Bands for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the gas chromatography-mass spectrometry (GC-MS) analysis confirms the expected molecular weight.
| Parameter | Value (m/z) |
| Molecular Ion Peak [M]⁺ | 170.29 |
Table 4: Molecular Ion Peak of this compound in GC-MS.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the analysis is typically performed using a neat sample in a capillary cell.[2]
Mass Spectrometry
GC-MS analysis is performed by injecting a dilute solution of this compound into a gas chromatograph coupled to a mass spectrometer. The compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information on the mass-to-charge ratio of the parent molecule and its fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
allyl n-octyl ether CAS number and molecular formula.
An In-depth Technical Guide to Allyl n-Octyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a member of the alkyl allyl ether family. It includes key chemical identifiers, physicochemical properties, detailed synthetic protocols, and reaction diagrams intended for a technical audience in research and development.
Compound Identification and Properties
This compound is an organic compound characterized by an allyl group and an n-octyl group linked by an ether bond. The "n-octyl" designation specifies a straight eight-carbon alkyl chain.[1]
Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 3295-97-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₂₂O | [1][2][3][7] |
| Molecular Weight | 170.29 g/mol | [1][2][4][8] |
| IUPAC Name | 1-(prop-2-en-1-yloxy)octane | [2][8] |
| InChI Key | IELYMBBIHQDONA-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | CCCCCCCCOCC=C | [2][5][7] |
| Synonyms | Allyl octyl ether | [3][6][8] |
Physicochemical Properties
This table summarizes key computed and experimental physicochemical properties. The compound is described as a colorless to almost colorless clear liquid.[1][3]
| Property | Value | Source / Note |
| Purity | >95.0% (GC) | [3] |
| Monoisotopic Mass | 170.167065321 Da | [2][8] |
| XLogP3 | 4.1 | [2][8] |
| Boiling Point | Higher than shorter-chain analogs | [1] |
| Reactivity | Influenced by steric hindrance of the n-octyl chain | [1] |
Spectroscopic Data
The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on typical chemical shifts for similar structures.[1] Actual experimental values may vary slightly.
Table 1.3.1: Predicted ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (octyl) | ~0.88 | Triplet | 3H |
| -(CH₂)₅- (octyl) | ~1.27 | Multiplet | 10H |
| -CH₂-CH₂-O- (octyl) | ~1.58 | Quintet | 2H |
| -O-CH₂- (octyl) | ~3.41 | Triplet | 2H |
| -O-CH₂- (allyl) | ~3.96 | Doublet of Triplets | 2H |
| =CH₂ (allyl) | ~5.18 - 5.29 | Multiplet | 2H |
| -CH= (allyl) | ~5.88 - 5.98 | Multiplet | 1H |
Table 1.3.2: Predicted ¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) |
| CH₃ (octyl) | ~14.1 |
| -(CH₂)₅- (octyl) | ~22.7, 26.2, 29.3, 29.5, 31.8 |
| -CH₂-CH₂-O- (octyl) | ~29.7 |
| -O-CH₂- (octyl) | ~70.9 |
| -O-CH₂- (allyl) | ~71.8 |
| =CH₂ (allyl) | ~117.0 |
| -CH= (allyl) | ~135.0 |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, from the classic Williamson ether synthesis to modern catalytic approaches.
Williamson Ether Synthesis (Solvent-Free)
This method is a robust and frequently employed procedure for generating ethers. A protocol adapted from a similar synthesis provides a convenient and efficient solvent-free approach.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1-octanol (1.0 eq), allyl bromide (3.0 eq), and tetrabutylammonium iodide (TBAI, 5 mol%).
-
Base Addition: Carefully add crushed potassium hydroxide (KOH) pellets (2.0 eq) to the mixture at room temperature.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Work-up and Purification: Upon completion, add water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Modern Catalytic Methods
More advanced and efficient syntheses have been developed, offering improvements in yield, conditions, and sustainability.
-
Iridium-Catalyzed Allylation: This method involves the reaction of n-octyl alcohol with an allyl source like allyl acetate, catalyzed by an iridium complex. It can achieve quantitative yields under mild conditions.[1] The mechanism typically involves the formation of a π-allyl iridium intermediate, which is then subjected to nucleophilic attack by the alcohol.[1]
-
Dehydrative Allylation: A green chemistry approach utilizes a reusable titania-supported molybdenum oxide (MoO₃/TiO₂) catalyst.[1] This process involves the direct reaction of 1-octanol with allyl alcohol under solvent-free conditions at elevated temperatures, producing water as the only byproduct and achieving high yields (often >80%).[1] The catalyst's robustness allows for easy recovery and reuse.[1]
Logical Workflow for Synthesis & Analysis
The general workflow from synthesis to characterization is a critical process for ensuring product identity and purity.
Reactivity and Applications
The dual functionality of the allyl group and the ether linkage defines the reactivity and utility of this compound.
-
Protecting Group: In organic synthesis, the allyl group is a valuable protecting group for alcohols due to its stability in a wide range of acidic and basic conditions. It can be selectively removed (deallylation) using transition metal catalysts, such as those based on palladium or nickel.
-
Alkene Reactivity: The terminal double bond of the allyl group can participate in all typical alkene reactions, including polymerization, addition reactions (e.g., halogenation, epoxidation), and hydroboration.
-
Monomer and Building Block: Like other functionalized ethers, it can serve as a monomer or a building block in polymer chemistry and as an intermediate for the synthesis of more complex molecules.
References
- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound [webbook.nist.gov]
- 7. PubChemLite - this compound (C11H22O) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Williamson Ether Synthesis of Allyl n-Octyl Ether
The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a robust and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and key data associated with the synthesis of allyl n-octyl ether, a molecule with applications in materials science and as a synthetic intermediate.
Core Mechanism: An SN2 Pathway
The synthesis of this compound via the Williamson method is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The overall transformation involves the reaction of sodium n-octoxide with allyl bromide. The mechanism proceeds in two primary stages:
Step 1: Deprotonation of n-Octanol
The first step involves the deprotonation of the starting alcohol, n-octanol, to form a potent nucleophile, the n-octoxide anion. This is typically achieved by using a strong base, such as sodium hydride (NaH).[3][4][6] The hydride ion (H⁻) abstracts the acidic proton from the hydroxyl group of n-octanol, generating the sodium n-octoxide salt and hydrogen gas (H₂) as a byproduct.[6]
Step 2: Nucleophilic Attack and Ether Formation
The newly formed n-octoxide ion acts as the nucleophile, initiating a backside attack on the electrophilic carbon of the allyl halide (e.g., allyl bromide).[1][7] This attack occurs in a concerted fashion, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond happen simultaneously.[1][2][7] The reaction proceeds through a five-coordinate trigonal bipyramidal transition state.[5][8] For the SN2 mechanism to be efficient, the alkylating agent should be unhindered, making primary halides like allyl bromide ideal substrates.[1][5][9]
The use of a primary allyl halide minimizes competing side reactions, most notably the E2 (elimination) pathway, which becomes significant with secondary and tertiary alkyl halides.[1][4][5]
Visualizing the Mechanism and Workflow
The logical progression of the Williamson ether synthesis can be broken down into a clear workflow, from reactant preparation to final product analysis.
Caption: Experimental workflow for this compound synthesis.
The detailed mechanistic steps, including the crucial SN2 transition state, are illustrated below.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
While various bases and solvents can be employed, a representative laboratory-scale procedure for the synthesis of allyl ethers from alcohols has been reported.[10] The following protocol is adapted for the synthesis of this compound.
Materials:
-
n-Octanol
-
Allyl bromide (freshly distilled)
-
Potassium hydroxide (KOH) pellets or Sodium Hydride (NaH)
-
Tetrabutylammonium iodide (TBAI, as a phase-transfer catalyst, optional but recommended)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[4]
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add n-octanol and the anhydrous solvent.
-
Base Addition: Cool the mixture in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the complete formation of the sodium n-octoxide.
-
Alkylation: Add allyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours), monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or distillation to yield the pure this compound.[10]
Data Presentation
The physical and spectral properties of this compound are crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [11][12][13] |
| Molecular Weight | 170.29 g/mol | [11][12][13] |
| CAS Number | 3295-97-4 | [11][12][13] |
| Appearance | Colorless to nearly colorless liquid | [11] |
| IUPAC Name | 1-(prop-2-en-1-yloxy)octane | [12] |
| ¹H NMR (Predicted) | ||
| ~0.88 ppm (t, 3H) | CH₃ (octyl) | [11] |
| ~1.27 ppm (m, 10H) | -(CH₂)₅- (octyl) | [11] |
| ~1.58 ppm (quintet, 2H) | -CH₂-CH₂-O- (octyl) | [11] |
| ¹³C NMR | Data available from spectral databases | [12] |
| IR Spectroscopy | Data available from spectral databases | [12] |
This guide provides a comprehensive overview of the synthesis of this compound, emphasizing the underlying SN2 mechanism and practical experimental considerations. The provided data and visualizations serve as a valuable resource for researchers in the field of organic synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 12. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity and Stability of Allyl n-Octyl Ether
Introduction
This compound (C₁₁H₂₂O) is an organic compound belonging to the alkyl allyl ether family.[1] It is characterized by an allyl group (CH₂=CH-CH₂-) and an n-octyl group (a straight eight-carbon chain) linked by an ether oxygen.[1][2] At room temperature, it is a colorless to nearly colorless liquid.[3] The presence of the reactive allylic double bond makes it a versatile intermediate in organic synthesis, while the n-octyl chain imparts specific physical properties such as a higher boiling point compared to shorter-chain analogs.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, supported by experimental protocols and data.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [2][3][4] |
| Molecular Weight | 170.29 g/mol | [2][4] |
| Appearance | Colorless to Almost Colorless Liquid | [3] |
| Boiling Point | 206 °C (lit.) | [5] |
| Flash Point | 77.1 ± 12.0 °C | [5] |
| Density | 0.81 g/cm³ | [5] |
| Purity (Typical) | >95.0% (GC) | [3] |
| CAS Number | 3295-97-4 | [4] |
| XLogP3 | 4.1 | [2][5] |
| Topological Polar Surface Area | 9.2 Ų | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, ranging from classic nucleophilic substitution to modern catalytic approaches.
Williamson Ether Synthesis
The most common and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of n-octanol by a strong base, such as potassium hydroxide (KOH), to form an alkoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).[6] This method is often performed under solvent-free conditions and can produce high yields.[6]
Caption: Williamson Ether Synthesis Workflow for this compound.
Modern Catalytic Methods
Modern synthetic chemistry has developed catalytic methods that offer milder reaction conditions and improved selectivity.[1]
-
Molybdenum Catalysis : Molybdenum oxide on a titania support (MoO₃/TiO₂) can catalyze the direct dehydrative allylation of alcohols with allyl alcohol, avoiding halide leaving groups and producing water as the only byproduct.[1][7]
-
Transition Metal Catalysis : Iridium and palladium complexes are effective catalysts for the allylation of alcohols.[1] The mechanism often involves the formation of a key η³-allyl metal intermediate, which is then attacked by the alcohol nucleophile.[1]
Reactivity and Stability Profile
The chemical behavior of this compound is primarily dictated by the allyl group's functionality and the stability of the ether linkage.
Reactivity
The allyl group provides several pathways for chemical transformations.
-
Claisen Rearrangement : As a classic substrate, this compound can undergo a[6][6]-sigmatropic rearrangement upon heating, a powerful method for forming carbon-carbon bonds.[1][8] Studies on analogous allyl alkynyl ethers have shown this rearrangement can occur at very low temperatures (e.g., -78 °C).[8]
-
Oxidation : The allylic double bond can be oxidized to form epoxides or diols, providing a route to further functionalized molecules.[1]
-
Isomerization : The double bond can be isomerized to form the more labile n-octyl propenyl ether. This is often the first step in a deprotection strategy, as the resulting enol ether is easily hydrolyzed under mild acidic conditions.[9]
-
Deprotection (Cleavage) : The allyl group is a common protecting group for alcohols due to its relative stability in both acidic and basic conditions.[9] It can be removed under specific conditions, such as through palladium-catalyzed reactions in the presence of a nucleophilic scavenger.[9]
Caption: Key Reactivity Pathways of this compound.
Stability
While relatively stable, this compound is susceptible to degradation under certain conditions.
-
Peroxide Formation : Like many ethers, it is prone to autoxidation and the formation of explosive peroxides upon prolonged exposure to air and light.[1] This process is a radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.
-
Thermal Decomposition : At elevated temperatures (e.g., 545–627 K), allyl ethers can undergo thermal decomposition.[10] This often proceeds through a retro-ene type of mechanism, which is a concerted, unimolecular process occurring via a six-membered cyclic transition state.[1][10]
Caption: Simplified Pathway of Peroxide Formation and Mitigation.
Experimental Protocols
Protocol: Williamson Synthesis of this compound
This protocol is adapted from general procedures for synthesizing allyl ethers under solvent-free conditions.[6]
-
Materials :
-
n-decanol (as a representative long-chain alcohol, substitute with n-octanol)
-
Allyl bromide (freshly distilled)
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI, optional phase-transfer catalyst)
-
Silica gel (100-200 mesh)
-
Hexane, Ethyl acetate
-
-
Procedure :
-
In a round-bottom flask, combine n-octanol (1.0 eq), allyl bromide (3.0-4.0 eq), and solid KOH (approx. 2.0 eq).
-
Add a catalytic amount of TBAI (e.g., 5 mol%) if desired to accelerate the reaction.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC). The reaction can take several hours (e.g., 16-18 h).[6]
-
Upon completion, carefully remove the remaining KOH pellet.
-
Distill the crude mixture under reduced pressure to remove excess, volatile allyl bromide.
-
Load the remaining crude product onto a short pad of silica gel.
-
Elute the column with a non-polar solvent system (e.g., Hexane:Ethyl acetate 95:5) to isolate the pure this compound.[6]
-
Confirm product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Protocol: Assessment of Oxidative Stability (Peroxide Test)
This is a general qualitative test for detecting hydroperoxides.
-
Materials :
-
This compound sample (1-2 mL)
-
Potassium iodide (KI) solution (10% aqueous) or acidic KI solution (e.g., in glacial acetic acid)
-
Starch solution (optional indicator)
-
-
Procedure :
-
Place 1 mL of the this compound sample into a test tube.
-
Add 1 mL of the acidic potassium iodide solution.
-
Stopper the test tube and shake vigorously for one minute.
-
Observe the color of the mixture. The formation of a yellow to brown color indicates the presence of peroxides, as the iodide (I⁻) has been oxidized to iodine (I₂).
-
For enhanced sensitivity, a few drops of starch solution can be added. A deep blue-black color confirms the presence of iodine.
-
Mitigation : To prevent peroxide formation, it is recommended to store this compound under an inert gas (N₂ or Ar) and add a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1 wt%).[1]
-
References
- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. 3295-97-4(this compound) | Kuujia.com [kuujia.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 8. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Solubility of Allyl n-Octyl Ether in Common Organic Solvents: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of allyl n-octyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document combines a qualitative assessment based on chemical principles with analogous data for structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte in a liquid solvent is provided, alongside a visual workflow to guide researchers in obtaining precise quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of lipophilic ethers.
Introduction to this compound
This compound (C₁₁H₂₂O) is an organic compound belonging to the ether family, characterized by an oxygen atom connecting an allyl group and an n-octyl group.[1][2] Its chemical structure, featuring a long, nonpolar eight-carbon chain and a more reactive allyl group, dictates its physical and chemical properties, most notably its solubility.[3] The n-octyl group renders the molecule significantly hydrophobic, suggesting poor solubility in water but favorable solubility in non-polar organic solvents.[4] This guide will explore these solubility characteristics in detail.
Qualitative Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a weakly polar ether linkage, but its overall polarity is dominated by the large, nonpolar n-octyl alkyl chain.
Based on this structure, the expected solubility in common organic solvents is as follows:
-
High Solubility: In nonpolar and weakly polar aprotic solvents, the hydrophobic interactions between the n-octyl chain and the solvent molecules will be maximized. Therefore, this compound is expected to be highly soluble or miscible in solvents such as:
-
Toluene
-
Hexane and other aliphatic hydrocarbons
-
Diethyl ether
-
Chloroform and Dichloromethane
-
-
Good to Moderate Solubility: In polar aprotic solvents, the presence of the ether oxygen allows for some dipole-dipole interactions, though the nonpolar character of the molecule remains dominant. Good to moderate solubility is expected in:
-
Acetone
-
Ethyl acetate
-
-
Low to Poor Solubility: Polar protic solvents, such as alcohols, can form strong hydrogen bonds with each other. The energy required to disrupt these interactions to solvate the largely nonpolar this compound molecule is significant. Consequently, lower solubility is anticipated in:
-
Ethanol
-
Methanol
-
The solubility in alcohols is expected to decrease as the polarity of the alcohol increases (e.g., more soluble in butanol than in ethanol). Ethers with up to three carbon atoms are generally soluble in water, but this solubility rapidly decreases as the length of the alkyl chain increases.[6] Given the eight-carbon chain, this compound is expected to be virtually insoluble in water.
Quantitative Solubility Data (Analogous Compound)
| Solvent | Polarity Index | Solubility of Di-n-butyl Ether ( g/100g solvent at 20°C) |
| Hexane | 0.1 | Miscible |
| Toluene | 2.4 | Miscible |
| Diethyl Ether | 2.8 | Miscible |
| Chloroform | 4.1 | Miscible |
| Dichloromethane | 3.1 | Miscible |
| Acetone | 5.1 | Miscible |
| Ethanol | 4.3 | Miscible |
| Methanol | 5.1 | 14 |
Note: Data is compiled from various chemical data sources. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following outlines a general method for determining the solubility of a liquid in a solvent using the isothermal equilibrium method, followed by quantification via gas chromatography (GC). Gas chromatography is a suitable technique for determining the concentration of dissolved components in a liquid sample.[7][8][9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
-
Vials for sample preparation and analysis
-
Syringes for sample injection
Procedure
-
Preparation of Saturated Solutions: a. In a series of sealed vials, add a known volume or weight of the chosen organic solvent. b. Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the ether is necessary to ensure saturation. c. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
Sample Preparation for Analysis: a. After equilibration, cease agitation and allow the phases to separate. b. Carefully extract a known volume of the solvent phase (the saturated solution) using a syringe. It is crucial to avoid drawing any of the undissolved ether phase. c. Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the GC detector.
-
Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. These standards should bracket the expected concentration of the diluted saturated samples.
-
Gas Chromatography (GC) Analysis: a. Establish a suitable GC method with optimal parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound and the solvent. b. Inject the calibration standards into the GC to generate a calibration curve by plotting peak area against concentration. c. Inject the diluted samples of the saturated solutions into the GC. d. Record the peak areas for this compound in the samples.
-
Data Analysis: a. Using the calibration curve, determine the concentration of this compound in the diluted samples. b. Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature. c. Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.
Visualized Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
Potential Research Applications of Allyl n-Octyl Ether in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl n-octyl ether, a member of the alkyl allyl ether family, presents a unique combination of a polymerizable allyl group and a hydrophobic n-octyl chain. While direct research on the polymerization of this compound is limited, this guide extrapolates from the extensive literature on general allyl ether polymerization to outline its potential research applications in polymer chemistry. This document details predicted polymerization behaviors, potential copolymerization strategies, and post-polymerization modification opportunities. Experimental protocols, based on established methods for similar monomers, are provided to guide future research. The inherent challenges of allyl monomer polymerization, primarily degradative chain transfer, are also discussed, alongside strategies to mitigate these effects. This guide serves as a foundational resource for researchers interested in exploring the synthesis and application of novel polymers derived from this compound.
Introduction: The Promise and Challenges of Allyl Ether Polymerization
Allyl ethers are a class of monomers that contain a reactive double bond, making them suitable for polymerization. However, they are notoriously difficult to homopolymerize to high molecular weights via conventional free-radical polymerization. This difficulty arises from a process known as degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer molecule. This transfer reaction terminates the growing polymer chain and forms a stable, less reactive allyl radical, which is slow to reinitiate polymerization. Consequently, the homopolymerization of allyl monomers often results in oligomers or low molecular weight polymers.
Despite these challenges, allyl ethers, including the prospective this compound, hold significant potential in polymer chemistry, primarily through copolymerization and post-polymerization modification. The presence of the n-octyl group in this compound is expected to impart hydrophobicity and flexibility to the resulting polymers, opening up applications in areas such as coatings, adhesives, and biomaterials.
Potential Polymerization Strategies for this compound
Based on the behavior of other allyl ethers, several polymerization strategies can be envisioned for this compound.
Free-Radical Copolymerization
The most promising approach for incorporating this compound into polymer chains is through free-radical copolymerization with more reactive vinyl monomers. In this approach, the vinyl monomer dominates the propagation, and the allyl ether is incorporated periodically. The choice of comonomer will significantly influence the properties of the resulting copolymer.
Table 1: Potential Comonomers for Free-Radical Copolymerization with this compound and Expected Copolymer Properties
| Comonomer Class | Specific Examples | Expected Copolymer Properties | Potential Applications |
| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Increased flexibility, lower glass transition temperature (Tg), good adhesive properties. | Pressure-sensitive adhesives, coatings, sealants. |
| Methacrylates | Methyl methacrylate, Butyl methacrylate | Increased Tg, improved mechanical strength and rigidity compared to acrylate copolymers. | Rigid plastics, coatings, dental resins. |
| Styrenics | Styrene, α-Methylstyrene | Increased Tg, good optical clarity, improved thermal stability. | Packaging materials, electronic components, composites. |
| Vinyl Esters | Vinyl acetate | Introduction of hydrolyzable groups, potential for further modification. | Adhesives, coatings, textile sizing. |
Caption: Workflow for free-radical copolymerization.
Cationic Polymerization
While less common for simple allyl ethers, cationic polymerization can be a viable method, particularly for producing low to moderate molecular weight polymers. This method relies on the generation of a carbocation that initiates the polymerization cascade.
This compound as a Chain Transfer Agent
The propensity of allyl ethers to undergo chain transfer can be harnessed productively. This compound can be used as a chain transfer agent (CTA) in the polymerization of vinyl monomers to control the molecular weight of the resulting polymers.[1] The n-octyl group would be incorporated as an end-group on the polymer chain.
Table 2: Predicted Effect of this compound as a Chain Transfer Agent
| Vinyl Monomer | Expected Effect on Polymerization | Resulting Polymer Architecture |
| Styrene | Reduction in molecular weight, potential for slight retardation of polymerization rate. | Polystyrene with an n-octyloxypropyl end-group. |
| Methyl Methacrylate | Significant reduction in molecular weight. | Poly(methyl methacrylate) with an n-octyloxypropyl end-group. |
Post-Polymerization Modification of Poly(this compound) Copolymers
The pendant allyl groups in copolymers of this compound provide reactive handles for a variety of post-polymerization modification reactions. This allows for the synthesis of functional polymers with tailored properties.
Caption: Key post-polymerization modification reactions.
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that can be used to functionalize the pendant allyl groups.[2] This reaction proceeds via a radical mechanism and can be initiated by UV light or a thermal radical initiator. A wide variety of thiols can be used to introduce different functional groups.
Table 3: Examples of Functional Groups Introduced via Thiol-Ene Reaction
| Thiol Reagent | Introduced Functional Group | Potential Application of Modified Polymer |
| 1-Dodecanethiol | Alkyl chain | Enhanced hydrophobicity, lubricant additives. |
| Mercaptoacetic acid | Carboxylic acid | pH-responsive materials, drug conjugation. |
| 2-Mercaptoethanol | Hydroxyl group | Increased hydrophilicity, sites for further esterification. |
| Cysteamine | Amine group | Bio-conjugation, metal chelation. |
Epoxidation
The double bond of the allyl group can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The resulting epoxy-functionalized polymer can be crosslinked or further reacted with nucleophiles like amines or alcohols.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts the allyl group into a primary alcohol.[4][5] This reaction proceeds with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon. The resulting hydroxyl groups can be used for further reactions, such as esterification or urethane formation.
Experimental Protocols (Predictive)
The following protocols are predictive and based on general procedures for the polymerization of allyl ethers. Optimization will be necessary for this compound.
Protocol for Free-Radical Copolymerization of this compound with Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound (distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol) and this compound (e.g., 1.7 g, 10 mmol).
-
Add AIBN (e.g., 0.1 g, 0.6 mmol) and anhydrous toluene (e.g., 20 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Cool the reaction to room temperature and dilute with a small amount of toluene.
-
Precipitate the polymer by slowly adding the solution to a large excess of stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the copolymer using techniques such as ¹H NMR, GPC, and DSC.
Protocol for Thiol-Ene Modification of a Poly(styrene-co-allyl n-octyl ether)
Materials:
-
Poly(styrene-co-allyl n-octyl ether)
-
1-Dodecanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Tetrahydrofuran (THF) (anhydrous)
-
Hexane
Procedure:
-
Dissolve the poly(styrene-co-allyl n-octyl ether) (e.g., 1 g) in anhydrous THF (e.g., 20 mL) in a quartz Schlenk flask.
-
Add 1-dodecanethiol (e.g., 1.5 equivalents relative to allyl groups) and DMPA (e.g., 0.05 g).
-
Seal the flask and irradiate with a UV lamp (e.g., 365 nm) at room temperature for a specified time (e.g., 1-4 hours), with stirring.
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.
-
Once the reaction is complete, precipitate the modified polymer in a large excess of hexane.
-
Collect the polymer by filtration, wash with hexane, and dry under vacuum.
-
Characterize the functionalized polymer by ¹H NMR and IR spectroscopy.
Conclusion
While the homopolymerization of this compound presents significant challenges, its incorporation into copolymers with vinyl monomers offers a viable route to novel polymeric materials. The hydrophobic n-octyl chain is expected to impart unique properties to these copolymers. Furthermore, the pendant allyl groups serve as versatile handles for a wide range of post-polymerization modifications, enabling the synthesis of functional polymers with tailored characteristics. The experimental protocols and potential applications outlined in this guide provide a solid foundation for researchers to begin exploring the rich polymer chemistry of this compound. Further research is warranted to determine the precise reactivity ratios of this compound with various comonomers and to fully explore the properties and applications of the resulting polymers.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Thiol–Ene/Yne Click Chemistry in Polymer Science | Click Chemistry in Polymer ScienceDesigns to Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. CN1303382A - Epoxidation process for aryl allyl ethers - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of Allyl n-Octyl Ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for allyl n-octyl ether. The information presented in this guide is substantially based on data from analogous compounds, particularly diallyl ether and the known metabolic pathways of allyl compounds. All safety and handling procedures should be implemented with the understanding that the toxicity profile of this compound has not been fully characterized.
Executive Summary
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 3295-97-4 | [4] |
| Molecular Formula | C₁₁H₂₂O | [5] |
| Molecular Weight | 170.30 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Purity | >95.0% (GC) | [5] |
| InChI Key | IELYMBBIHQDONA-UHFFFAOYSA-N | [5] |
| SMILES | C=CCOCCCCCCCC | [5] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The signal word for this compound is "Warning".[1]
Toxicological Information
Direct toxicological studies on this compound are not available in the public domain. Therefore, the toxicological profile is inferred from data on analogous compounds, primarily diallyl ether, and the known metabolic fate of allyl compounds.
Acute Toxicity of Analogous Compounds
Table 2 summarizes the acute toxicity data for diallyl ether, a structurally related compound. This data should be used as a conservative estimate for the potential toxicity of this compound.
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 320 mg/kg | [6] |
| Dermal | Rabbit | LD50 | 600 mg/kg | [6] |
| Inhalation | - | LC50 (4h) | 11 mg/l (vapor) | [6] |
Metabolism and Mechanism of Toxicity
The toxicity of many allyl compounds is attributed to their metabolic activation. It is hypothesized that this compound follows a similar metabolic pathway.
The proposed metabolic pathway involves two key steps:
-
Metabolism to Allyl Alcohol: The ether linkage is cleaved, releasing allyl alcohol and n-octanol.
-
Oxidation to Acrolein: Allyl alcohol is then oxidized by alcohol dehydrogenase to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[2][3]
Acrolein is a known toxicant that can lead to cellular damage through multiple mechanisms, including:
-
Oxidative Stress: Acrolein can deplete cellular glutathione, a key antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[7][8]
-
DNA Damage: Acrolein can form adducts with DNA, leading to mutations and genomic instability. This can trigger DNA damage response (DDR) pathways.[6]
-
Apoptosis: The accumulation of cellular damage can induce programmed cell death, or apoptosis, through the activation of various signaling pathways.[6][9]
The following diagram illustrates the key signaling pathways implicated in acrolein-induced toxicity.
Experimental Protocols for Acute Toxicity Testing (General)
While specific protocols for this compound are unavailable, the following are general methodologies based on OECD guidelines that are typically used for assessing the acute toxicity of chemicals.
Acute Oral Toxicity (Based on OECD 401, 423, 425)
-
Test Species: Typically rats, nulliparous and non-pregnant females are often preferred.[10][11]
-
Housing: Animals are housed in controlled environments with regulated temperature (around 22°C), humidity (30-70%), and a 12-hour light/dark cycle.[10]
-
Dosing: The test substance is administered by oral gavage. Animals are fasted overnight before dosing. The volume administered is typically based on the animal's body weight.[10][12]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing and daily thereafter for at least 14 days.[10] Body weight is recorded weekly.[12]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.[10]
Acute Dermal Toxicity (Based on OECD 402)
-
Preparation: The fur on the dorsal area of the trunk is clipped at least 24 hours before the application of the test substance.[5][14]
-
Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.[5][13]
-
Observation: Animals are observed for mortality, systemic toxicity, and local skin reactions for at least 14 days.[13]
Acute Inhalation Toxicity (Based on OECD 403)
-
Test Species: Rats are the preferred species.[15]
-
Exposure: Animals are exposed to the test substance as a vapor, aerosol, or particulate in an inhalation chamber for a specified duration, typically 4 hours.[16]
-
Observation: Animals are monitored for mortality and signs of toxicity during and after exposure for at least 14 days.[15]
The following diagram illustrates a general workflow for an acute toxicity study.
Handling and Safety Precautions
Given the identified hazards and the potential for moderate toxicity, the following handling and safety precautions are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Ecotoxicity and Environmental Fate
Specific ecotoxicity data for this compound is lacking. However, information on related long-chain alkyl ethers and alcohols suggests that they are generally readily biodegradable.[18] Despite this, due to their use and potential for release into wastewater, they can be detected in the environment.[19][20] The environmental impact of this compound has not been fully assessed.
Conclusion
This compound is a compound with limited available toxicological data. Based on information from analogous compounds, it should be handled as a combustible liquid that is a skin and eye irritant, with the potential for moderate acute toxicity. The primary toxicological concern is its potential metabolism to acrolein, a known cytotoxic agent. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the toxicological and ecotoxicological profile of this compound.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Allyl alcohol liver injury: suppression by ethanol and relation to transient glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. oecd.org [oecd.org]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. Molecular mechanisms of acrolein toxicity: relevance to human disease. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polymerization of Allyl n-Octyl Ether
Topic: Utilizing Allyl n-Octyl Ether as a Monomer in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile monomer that, contrary to what its name might suggest, does not typically undergo ring-opening polymerization as it is an acyclic molecule. Instead, its polymerization is most effectively achieved through a tandem isomerization-cationic polymerization process. Direct polymerization of the allyl double bond, either through cationic or free-radical methods, is generally inefficient. Cationic initiation of the allyl double bond is sluggish, while free-radical polymerization is often plagued by degradative chain transfer, leading to the formation of only low molecular weight oligomers.
The most viable route to obtaining high molecular weight poly(this compound) involves an initial isomerization of the allyl ether to its more reactive vinyl ether isomer, n-octyl propenyl ether, followed by in-situ cationic polymerization of the vinyl ether. This tandem process allows for the synthesis of polymers with well-defined structures and properties. The resulting polymer, poly(n-octyl vinyl ether), possesses a long hydrophobic n-octyl side chain, which imparts unique characteristics to the material, making it of interest for various applications, including as a hydrophobic polymer in drug delivery systems.[1][2][3][4]
These application notes provide a comprehensive overview of the synthesis and potential applications of poly(this compound), with detailed protocols for its preparation via tandem isomerization-cationic polymerization.
Data Presentation
Due to the limited availability of specific data for the polymerization of this compound, the following table presents representative data for the cationic polymerization of analogous long-chain n-alkyl vinyl ethers. These values can be used as a general guideline for the expected outcomes of the polymerization of n-octyl vinyl ether, the isomerized form of this compound.
| Monomer | Initiator/Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Isobutyl Vinyl Ether | HI / I₂ | 13,200 | 1.23 | >95 | [5] |
| n-Butyl Vinyl Ether | CumOH/B(C₆F₅)₃/Et₂O | 10,000 | 1.5 | 85 | [6] |
| Cetyl (Hexadecyl) Vinyl Ether | Ionic Catalyst (AHS) | - | - | High | [7] |
| C14E1VE* | Living Cationic | 20,000+ | <1.2 | >95 | [8] |
*C14E1VE: mono ethylene glycol n-tetradecyl ether vinyl ether
Experimental Protocols
This section details the synthesis of the this compound monomer and its subsequent polymerization via a tandem isomerization-cationic polymerization protocol. The protocol for polymerization is based on established methods for long-chain alkyl vinyl ethers.
Protocol 1: Synthesis of this compound Monomer
This protocol is based on the Williamson ether synthesis.
Materials:
-
n-Octanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Solvent (optional, e.g., THF or DMF, though solvent-free conditions are also reported)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-octanol and solid potassium hydroxide pellets.
-
Slowly add allyl bromide to the mixture. The reaction is often exothermic.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
After cooling to room temperature, add water to dissolve the potassium bromide salt.
-
Separate the organic layer. If a solvent was used, remove it under reduced pressure.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Tandem Isomerization-Cationic Polymerization of this compound
This protocol is a representative procedure based on the polymerization of analogous long-chain alkyl vinyl ethers and involves an initial isomerization step followed by cationic polymerization.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Isomerization catalyst (e.g., a cationic iridium complex like [Ir(cod)(PMePh₂)₂]PF₆ activated with H₂)
-
Cationic initiator (e.g., a solution of HI/I₂ or a Lewis acid such as BF₃·OEt₂ or TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Quenching agent (e.g., methanol or ammoniacal methanol)
Procedure:
Part A: Isomerization of this compound to n-Octyl Vinyl Ether
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the isomerization catalyst in the anhydrous solvent.
-
Activate the catalyst according to the specific literature procedure (e.g., by bubbling hydrogen gas through the solution).
-
Add the this compound monomer to the activated catalyst solution.
-
Stir the reaction mixture at room temperature and monitor the isomerization process by ¹H NMR spectroscopy until complete conversion to the n-octyl vinyl ether is observed.
Part B: Cationic Polymerization of n-Octyl Vinyl Ether
-
Cool the solution containing the in-situ generated n-octyl vinyl ether to the desired polymerization temperature (typically between -78°C and 0°C).
-
In a separate dry flask, prepare the initiator solution in the anhydrous solvent.
-
Slowly add the initiator solution to the cold monomer solution with vigorous stirring to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time, which can range from a few minutes to several hours.
-
Terminate the polymerization by adding the quenching agent.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization of Poly(n-octyl vinyl ether):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the absence of the allyl group.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Mandatory Visualizations
Caption: Tandem isomerization-cationic polymerization of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Hydrophobic polymer: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Polymers - Amerigo Scientific [amerigoscientific.com]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed O-Allylation of Alcohols Using Allyl n-Octyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed allylation, widely known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction typically involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst. While allylic acetates, carbonates, and halides are common allylating agents, the use of allylic ethers presents a more atom-economical and environmentally benign alternative. This document provides a detailed protocol for the O-allylation of alcohols using allyl n-octyl ether as the allylating agent, proceeding via a π-allylpalladium intermediate.
The O-allylation of alcohols is a crucial transformation in organic synthesis, particularly for the introduction of the allyl protecting group, which is stable under a variety of reaction conditions but can be readily cleaved under mild conditions.[3] The use of this compound as an allyl source is advantageous due to its stability and lower volatility compared to other allylating agents.
Reaction Principle
The palladium-catalyzed O-allylation of an alcohol with this compound proceeds through a catalytic cycle involving the formation of a π-allylpalladium complex. The key steps are:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the this compound, forming a cationic π-allylpalladium(II) complex and releasing an n-octoxide anion.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the π-allyl ligand of the palladium complex. This attack can be facilitated by a base, which deprotonates the alcohol to increase its nucleophilicity.
-
Reductive Elimination: Reductive elimination from the resulting complex yields the desired O-allylated product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed O-allylation of a generic alcohol (R-OH) using this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry, nitrogen-flushed round-bottom flask, add palladium(II) acetate (0.02 mmol, 1.0 mol%) and triphenylphosphine (0.08 mmol, 4.0 mol%).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere. The color of the solution should change, indicating the formation of the active Pd(0) catalyst.
-
-
Reaction Setup:
-
In a separate dry, nitrogen-flushed round-bottom flask, add the alcohol (2.0 mmol, 1.0 equiv).
-
Add 10 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.4 mmol, 1.2 equiv) portion-wise to the solution of the alcohol.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Allylation Reaction:
-
To the freshly prepared catalyst solution, add this compound (3.0 mmol, 1.5 equiv).
-
Transfer the prepared alkoxide solution to the catalyst mixture via cannula under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Separate the organic layer, and wash it with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure O-allylated product.
-
Data Presentation
Table 1: Screening of Reaction Conditions for the O-Allylation of Benzyl Alcohol
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | NaH (1.2) | Toluene | 80 | 24 | 75 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | NaH (1.2) | Toluene | 80 | 24 | 82 |
| 3 | Pd₂(dba)₃ (1) | dppe (2) | NaH (1.2) | Toluene | 80 | 24 | 65 |
| 4 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 45 |
| 5 | Pd₂(dba)₃ (1) | PPh₃ (4) | NaH (1.2) | THF | 65 | 24 | 88 |
| 6 | Pd₂(dba)₃ (1) | PPh₃ (4) | NaH (1.2) | Dioxane | 100 | 24 | 78 |
Yields are for the isolated product after column chromatography. dba = dibenzylideneacetone, dppe = 1,2-bis(diphenylphosphino)ethane.
Table 2: Substrate Scope for the Palladium-Catalyzed O-Allylation
| Entry | Alcohol | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl allyl ether | 24 | 88 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl allyl ether | 24 | 92 |
| 3 | Cinnamyl alcohol | Cinnamyl allyl ether | 20 | 85 |
| 4 | Geraniol | O-Allyl geraniol | 18 | 78 |
| 5 | Cyclohexanol | Cyclohexyl allyl ether | 36 | 65 |
| 6 | Phenol | Phenyl allyl ether | 12 | 95 |
Reaction conditions: Pd₂(dba)₃ (1 mol%), PPh₃ (4 mol%), NaH (1.2 equiv), THF, 65 °C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for palladium-catalyzed O-allylation.
Catalytic Cycle
Caption: Catalytic cycle of Pd-catalyzed O-allylation.
References
Application of Allyl n-Octyl Ether in the Synthesis of Functional Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of allyl n-octyl ether in the synthesis of functional polymers. The inherent reactivity of the allyl group makes it a versatile handle for post-polymerization modification, enabling the creation of polymers with tailored properties for a range of applications, including drug delivery and biomaterials.[1][2][3] While direct literature on this compound is limited, the protocols and principles outlined below are based on established methods for other allyl ethers, such as allyl glycidyl ether (AGE), and can be adapted accordingly.[2][4]
Application Notes
This compound can be incorporated into polymer chains primarily through copolymerization with other monomers. The pendant allyl groups serve as reactive sites for a variety of post-polymerization modifications, most notably thiol-ene "click" chemistry.[2] This allows for the introduction of diverse functionalities, such as targeting ligands, imaging agents, or therapeutic molecules, onto the polymer backbone.[2][5]
Key Advantages of Incorporating Allyl Ethers:
-
Functional Handles: The allyl groups provide a platform for covalent attachment of various molecules.[2]
-
Biocompatibility: Polyether-based backbones are often biocompatible, making them suitable for biomedical applications.[1][2]
-
Tunable Properties: The ability to modify the polymer after synthesis allows for fine-tuning of properties like solubility, hydrophilicity, and biological activity.[1][2]
The general workflow for synthesizing and functionalizing polymers using this compound is depicted below.
Figure 1: General workflow for the synthesis and functionalization of polymers using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the synthesis and functionalization of polymers with allyl ethers. These are generalized from literature and should be optimized for specific applications.
Protocol 1: Synthesis of Allyl-Functionalized Copolymer via Free Radical Polymerization
This protocol describes a typical free radical copolymerization of an allyl ether with another vinyl monomer.
Materials:
-
This compound
-
Comonomer (e.g., vinyl acetate, methyl methacrylate)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen gas
-
Precipitating solvent (e.g., Methanol, Hexane)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of this compound and the comonomer in the anhydrous solvent.
-
Add the initiator (AIBN, typically 1 mol% with respect to the total monomer concentration).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, excess amount of the precipitating solvent.
-
Collect the polymer by filtration and wash it with fresh precipitating solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterize the polymer using techniques such as ¹H NMR, GPC/SEC, and FTIR.
Protocol 2: Post-Polymerization Functionalization via Thiol-Ene "Click" Reaction
This protocol details the modification of the allyl-functionalized polymer with a thiol-containing molecule.
Materials:
-
Allyl-functionalized polymer
-
Thiol-containing molecule of interest (e.g., a peptide, drug molecule, or fluorescent dye with a thiol group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF, Dichloromethane)
-
UV lamp (365 nm)
-
Nitrogen gas
Procedure:
-
Dissolve the allyl-functionalized polymer in the chosen solvent in a quartz reaction vessel.
-
Add a stoichiometric excess of the thiol-containing molecule relative to the allyl groups on the polymer.
-
Add the photoinitiator (typically 1-5 mol% relative to the thiol groups).
-
Purge the solution with nitrogen for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring, irradiate the solution with a UV lamp at 365 nm for a specified time (e.g., 1-4 hours).
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted thiol molecules and photoinitiator byproducts.
-
Dry the purified functionalized polymer under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, FTIR, and UV-Vis spectroscopy (if a chromophore was attached).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of allyl-functionalized polymers, based on literature for similar systems.
Table 1: Copolymerization of Allyl Ethyl Ether (AEE) with Ethylene (E)
| Entry | [AEE] (M) | AEE Incorporation (mol%) | Catalytic Activity (10³ g·mol⁻¹·h⁻¹) | Mₙ ( kg/mol ) | PDI |
| 1 | 0.1 | 0.8 | 10.4 | 14.7 | 1.8 |
| 2 | 0.2 | 1.1 | 8.7 | 12.3 | 1.9 |
| 3 | 0.4 | 1.9 | 6.5 | 9.8 | 2.1 |
| 4 | 0.8 | 3.2 | 4.1 | 7.5 | 2.3 |
| 5 | 1.6 | 5.6 | 2.3 | 5.4 | 2.5 |
Mₙ = Number-average molecular weight, PDI = Polydispersity Index
Table 2: Anionic Polymerization of Allyl Glycidyl Ether (AGE) [4]
| Polymer | Mₙ (Target) ( kg/mol ) | Mₙ (SEC) ( kg/mol ) | PDI | Isomerization (%) |
| 1 | 10.0 | 11.8 | 1.08 | 10 |
| 2 | 25.0 | 27.5 | 1.07 | 10 |
| 3 | 50.0 | 54.3 | 1.10 | 10 |
| 4 | 100.0 | 105.0 | 1.15 | 10 |
SEC = Size Exclusion Chromatography
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations involved.
Figure 2: Synthesis of an allyl-functionalized copolymer via free radical polymerization.
Figure 3: Post-polymerization modification via a photoinitiated thiol-ene reaction.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Allyl n-Octyl Ether as a Crosslinking Agent in Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl n-octyl ether as a crosslinking agent in resin formulations. Due to the limited direct research on this compound, this document leverages data from analogous long-chain monofunctional allyl ethers and the well-established thiol-ene click chemistry reaction mechanism. Detailed experimental protocols for the synthesis of this compound and its subsequent use in resin crosslinking are provided, along with expected material properties based on current literature.
Introduction
This compound is a long-chain aliphatic allyl ether that can be incorporated into polymer networks as a crosslinking agent or a reactive diluent. Its allyl functionality allows for versatile crosslinking reactions, most notably through thiol-ene chemistry, a highly efficient and often photo-initiated "click" reaction. The n-octyl chain imparts flexibility and hydrophobicity to the resulting resin, making it a potentially valuable component for tuning the mechanical and thermal properties of thermosets. This can be particularly relevant in applications requiring specific elasticity, impact resistance, and water repellency, such as in coatings, adhesives, and specialized biomaterials.
The primary mechanism for incorporating this compound into a resin network is through a radical-mediated thiol-ene reaction. This reaction proceeds via a step-growth mechanism, offering advantages such as low shrinkage stress, high conversions, and insensitivity to oxygen inhibition compared to traditional chain-growth polymerizations.
Synthesis of this compound
This compound can be synthesized via the Williamson ether synthesis, a straightforward and widely used method for preparing ethers.[1][2][3][4] This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.
Reaction Scheme
References
Application Notes and Protocols: The Role of Allyl n-Octyl Ether as a Reactive Diluent in Photocuring Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of allyl n-octyl ether as a reactive diluent in photocuring systems, particularly in thiol-ene polymerizations. This document outlines its impact on formulation viscosity, curing kinetics, and the mechanical properties of the final cured polymer. Detailed experimental protocols for characterization are also provided.
Introduction to this compound in Photocuring
This compound is a valuable reactive diluent for UV-curable formulations. Its primary function is to reduce the viscosity of high molecular weight oligomers and resins, improving processability and handling. Unlike non-reactive diluents, this compound possesses a terminal allyl group that can participate in the photopolymerization reaction, typically through a thiol-ene "click" reaction mechanism. This incorporation into the polymer network minimizes migration and leaching of unreacted components, a critical consideration for biomedical and high-performance applications. The n-octyl chain acts as an internal plasticizer, enhancing the flexibility of the cured material.
Key Performance Attributes
The addition of this compound to a photocuring formulation, such as a thiol-ene system, influences several key properties:
-
Viscosity Reduction: The low intrinsic viscosity of this compound effectively reduces the overall viscosity of the resin mixture, enabling easier processing, improved wetting of substrates, and the potential for higher filler loading.
-
Curing Kinetics: As a reactive species, this compound participates in the polymerization, affecting the curing rate and the final degree of conversion. The reactivity of the allyl group in a thiol-ene reaction is typically high, contributing to a rapid curing process.
-
Mechanical Properties: The incorporation of the flexible n-octyl chain into the polymer backbone can modify the mechanical properties of the cured material, often leading to a lower modulus and increased elongation at break, thereby reducing brittleness.
Data Presentation
The following tables summarize illustrative quantitative data on the effect of this compound on a model thiol-ene formulation.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual results will vary depending on the specific formulation, including the type of thiol, photoinitiator concentration, and curing conditions.
Table 1: Effect of this compound on Formulation Viscosity
| Formulation ID | Thiol Oligomer (wt%) | This compound (wt%) | Viscosity at 25°C (cP) |
| F1 | 100 | 0 | 5500 |
| F2 | 90 | 10 | 2100 |
| F3 | 80 | 20 | 850 |
| F4 | 70 | 30 | 350 |
Table 2: Curing Kinetics as a Function of this compound Concentration
| Formulation ID | Time to 90% Thiol Conversion (s) | Final Thiol Conversion (%) |
| F2 | 15 | 98 |
| F3 | 18 | 97 |
| F4 | 22 | 96 |
Table 3: Mechanical Properties of Cured Films
| Formulation ID | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| F2 | 350 | 25 | 15 |
| F3 | 220 | 22 | 30 |
| F4 | 110 | 18 | 55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Viscosity Measurement
Objective: To determine the effect of this compound concentration on the viscosity of the photocurable resin.
Apparatus:
-
Rotational viscometer or rheometer with a cone-and-plate or parallel-plate geometry.
-
Temperature control unit.
Procedure:
-
Prepare the formulations with varying weight percentages of this compound as described in Table 1.
-
Ensure thorough mixing of the components until a homogeneous solution is obtained.
-
Equilibrate the viscometer and the sample to a constant temperature of 25°C.
-
Load the sample onto the viscometer, ensuring the correct gap size for the chosen geometry.
-
Perform a shear rate sweep from 1 to 100 s⁻¹ to assess the rheological behavior.
-
Record the viscosity at a defined shear rate (e.g., 10 s⁻¹) for comparison.
Curing Kinetics Analysis via Real-Time FT-IR Spectroscopy
Objective: To monitor the conversion of functional groups (thiol and allyl) during photopolymerization.
Apparatus:
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with a real-time sampling accessory.
-
UV/Vis spot curing system with a light guide.
-
Sample holder (e.g., two BaF₂ or KBr plates with a spacer of known thickness).
Procedure:
-
Place a small drop of the liquid formulation between two salt plates separated by a thin spacer (e.g., 25 µm).
-
Mount the sample in the FT-IR spectrometer.
-
Initiate real-time spectral acquisition.
-
After a brief baseline acquisition, trigger the UV light source to irradiate the sample.
-
Monitor the decrease in the peak area of the thiol (-SH) stretching band (around 2570 cm⁻¹) and the allyl C=C stretching band (around 1645 cm⁻¹).
-
Calculate the functional group conversion as a function of time using the following formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
Photopolymerization Analysis by Photo-DSC
Objective: To measure the heat of polymerization and determine the curing profile.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (Photo-DSC).
-
UV light source.
-
Aluminum DSC pans.
Procedure:
-
Accurately weigh a small amount of the liquid formulation (typically 1-3 mg) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell to the desired isothermal temperature (e.g., 30°C).
-
After a stable baseline is achieved, expose the sample to UV light of a specific intensity and duration.
-
Record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.
-
Integrate the area under the exothermic peak to determine the total enthalpy of reaction (ΔH). The rate of heat flow is proportional to the rate of polymerization.
Mechanical Testing of Cured Films
Objective: To determine the tensile properties of the cured polymer films.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Micrometer for thickness measurement.
-
Die cutter for specimen preparation (ASTM D882, Type V).
Procedure:
-
Prepare thin films of the formulations by casting the liquid resin between two glass plates separated by a spacer of desired thickness (e.g., 200 µm).
-
Cure the films using a UV curing chamber with a defined UV dose.
-
Carefully remove the cured films from the glass plates.
-
Cut dumbbell-shaped specimens from the films using a die cutter according to ASTM D882 specifications.[1][2][3][4]
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the load and elongation data to calculate tensile modulus, tensile strength, and elongation at break.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Allyl N-Octyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl n-octyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound unexpectedly low?
A low yield can stem from several factors, primarily competing side reactions, incomplete reactions, or loss of product during workup. The most common synthesis route, the Williamson ether synthesis, is an SN2 reaction that is sensitive to reaction conditions.[1][2] Key areas to investigate include the purity of reactants, the choice of base and solvent, and the reaction temperature.
Q2: I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
The formation of an alkene is likely due to an E2 elimination side reaction.[3][4] While the typical electrophile, allyl bromide, is a primary halide and less prone to elimination, the alkoxide of n-octanol is a strong base that can promote this pathway.[1][2]
-
Cause: The alkoxide, in addition to acting as a nucleophile, can act as a base, abstracting a proton from the allyl group, leading to elimination.[5] Tertiary or sterically hindered alkyl halides are particularly prone to E2 elimination.[3]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures, which favor elimination over substitution. Typical temperatures for this synthesis range from 50-100 °C, but optimization may be required.[5]
-
Base Selection: Use a strong, non-hindered base to form the alkoxide. Sodium hydride (NaH) is a popular choice as it generates the alkoxide irreversibly with hydrogen gas as the only byproduct.[2][6]
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to favor SN2 reactions and can help minimize dehydrohalogenation side products.[3][5]
-
Q3: My final product is contaminated with allyl alcohol and diallyl ether. How can I avoid this?
The presence of allyl alcohol and diallyl ether strongly suggests that your allyl halide is undergoing hydrolysis.[7]
-
Cause: This occurs when water is present in the reaction mixture. Water can react with the strong base to form hydroxide ions, which then hydrolyze the allyl halide.[7]
-
Solution:
-
Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. n-Octanol must be anhydrous to prevent hydrolysis of the allyl halide.[8] Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.
-
Q4: The reaction is very slow or is not proceeding to completion. What should I check?
Slow or incomplete reactions are typically due to issues with reagents, reactivity, or catalyst efficiency.
-
Solutions:
-
Reagent Reactivity: Allyl bromide is preferred over allyl chloride due to its higher reactivity.[8] If using a less reactive alkylating agent, adding a catalytic amount of an iodide salt (e.g., NaI or TBAI) can improve the reaction rate through an in-situ halide exchange that generates the more reactive allyl iodide.[5][9]
-
Alkoxide Formation: Ensure the complete deprotonation of n-octanol to form the n-octoxide. When using bases like NaH, allow sufficient time for the hydrogen gas evolution to cease before adding the allyl halide.[6]
-
Phase Transfer Catalysis (PTC): For reactions involving a solid base (like KOH or K₂CO₃) and an organic solvent, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction by transferring the alkoxide into the organic phase.[7][9]
-
Q5: How do I effectively purify the final this compound product?
Proper purification is crucial to obtain a product with high purity (>95%).[10]
-
Initial Workup: After the reaction is complete, it is typically quenched with water. The organic layer is then separated.
-
Washing: Wash the organic layer sequentially with water and then a brine solution to remove water-soluble impurities and inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
-
Final Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel to separate the desired ether from unreacted starting materials and non-volatile byproducts.[6][9]
Data Presentation
Table 1: Comparison of Synthetic Methodologies for Allyl Ether Synthesis
| Method | Key Reagents | Typical Conditions | Advantages | Common Yields | Citations |
| Williamson Ether Synthesis | n-Octanol, Allyl Bromide, Strong Base (e.g., NaH, KOH) | 50-100 °C, Aprotic Solvent (THF, DMF) | Versatile, well-established | 50-95% | [5] |
| Solvent-Free Synthesis | n-Octanol, Allyl Bromide, Solid KOH, TBAI (catalyst) | Room Temperature - 50 °C | Environmentally friendly, simple setup | High (reported up to 95%) | [9] |
| Catalytic Dehydrative Allylation | n-Octanol, Allyl Alcohol, MoO₃/TiO₂ catalyst | Elevated temperature, solvent-free | "Green" method (water is the only byproduct), reusable catalyst | High (often >80%) | [7][8] |
| Iridium-Catalyzed Allylation | n-Octanol, Allyl Acetate, Iridium catalyst | Milder conditions | High efficiency and selectivity | Can be quantitative | [8] |
Experimental Protocols
Protocol 1: Williamson Synthesis of this compound using NaH
This protocol details a common laboratory-scale synthesis.
-
Preparation: Under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF, 10 volumes) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous n-octanol (1.0 equivalent) dropwise to the NaH suspension over 15-20 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium n-octoxide.[6]
-
SN2 Reaction: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C, stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Workup: After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[6]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[9]
Visualizations
Experimental Workflow
Caption: Workflow for Williamson Synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low yield in ether synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.in [brainly.in]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 8. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. cymitquimica.com [cymitquimica.com]
troubleshooting side reactions in the allylation of n-octanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylation of n-octanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My n-octanol allylation reaction is showing low yield of the desired n-octyl allyl ether. What are the potential causes and how can I improve it?
A: Low yield in the allylation of n-octanol, typically performed via the Williamson ether synthesis, can stem from several factors. The primary culprits are often incomplete deprotonation of n-octanol, unfavorable reaction conditions for the SN2 reaction, and the presence of side reactions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: The hydroxyl group of n-octanol must be converted to the more nucleophilic octoxide anion. Using a sufficiently strong base is critical. For unactivated primary alcohols like n-octanol, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are more effective than weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) unless phase-transfer catalysis is employed.[1][2]
-
Optimize Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor elimination side reactions, especially if using a sterically hindered base or allyl halide. A moderate temperature is generally recommended.
-
Choice of Allyl Halide: Allyl bromide is a common and effective reagent. Allyl iodide is more reactive but also more expensive and less stable. Allyl chloride is less reactive and may require more forcing conditions.[3]
-
Utilize an Appropriate Solvent: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.[1] If using a two-phase system with aqueous base, a phase-transfer catalyst is essential to facilitate the reaction between the water-insoluble n-octanol and the aqueous base.
-
Consider Phase-Transfer Catalysis (PTC): PTC is a highly effective method for the allylation of alcohols.[4][5] It allows the use of inexpensive bases like NaOH while maintaining high yields by transferring the alkoxide into the organic phase. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[6]
2. Q: I am observing significant amounts of side products in my reaction mixture. What are these side products and how can I minimize their formation?
A: The most common side reactions in the allylation of n-octanol are the hydrolysis of the allyl halide and elimination reactions.
-
Hydrolysis of Allyl Halide: If water is present in the reaction mixture (e.g., when using aqueous NaOH), the allyl halide can be hydrolyzed to form allyl alcohol and subsequently diallyl ether.[3] To minimize this, ensure anhydrous reaction conditions if not using a PTC method. If using PTC with an aqueous base, optimizing the concentration of the base and reaction time can reduce hydrolysis.[3]
-
Elimination Reaction (E2): The alkoxide of n-octanol is a strong base and can induce the elimination of H-X from the allyl halide to produce propene gas. This is generally less of a concern with primary halides like allyl bromide but can be promoted by high temperatures and sterically hindered bases.[1][7]
Identification of Side Products:
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying the components of your reaction mixture.[8][9][10] By comparing the retention times and mass spectra of the peaks in your sample to known standards of n-octanol, n-octyl allyl ether, allyl alcohol, and diallyl ether, you can confirm the presence and relative abundance of these species.
Data Presentation
Table 1: Summary of Common Reaction Conditions for n-Octanol Allylation
| Parameter | Condition 1: Anhydrous with Strong Base | Condition 2: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | 50% Aqueous Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous THF or DMF | Toluene or Dichloromethane |
| Allylating Agent | Allyl Bromide | Allyl Bromide or Allyl Chloride |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) or other quat. ammonium salt |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Typical Yield | Good to Excellent | Excellent |
Table 2: Troubleshooting Guide for Side Product Formation
| Observed Side Product | Probable Cause | Recommended Solution |
| Allyl Alcohol | Hydrolysis of allyl halide due to presence of water. | Use anhydrous conditions or optimize PTC conditions (base concentration, reaction time). |
| Diallyl Ether | Further reaction of allyl alcohol (from hydrolysis) with allyl halide. | Minimize formation of allyl alcohol by ensuring anhydrous conditions or optimizing PTC. |
| Propene (gas) | E2 elimination of allyl halide promoted by strong base/high temperature. | Use a less sterically hindered base and maintain moderate reaction temperatures. |
| Unreacted n-Octanol | Incomplete deprotonation or insufficient reaction time. | Use a stronger base (e.g., NaH) or a phase-transfer catalyst. Increase reaction time. |
Experimental Protocols
Protocol 1: Allylation of n-Octanol using Sodium Hydride (Anhydrous Conditions)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-octanol (1 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Allylation: Cool the resulting sodium octoxide solution back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of n-octanol.[2]
-
Work-up: Carefully quench the reaction by the slow addition of water or ethanol at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure n-octyl allyl ether.
Protocol 2: Allylation of n-Octanol using Phase-Transfer Catalysis (PTC)
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-octanol (1 equivalent), allyl bromide (1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure n-octyl allyl ether.
Mandatory Visualization
References
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry | NIST [nist.gov]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Optimization of Allyl n-Octyl Ether Formation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the synthesis of allyl n-octyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution (SN2) of a halide from an allyl halide by an n-octoxide anion.[1][2] The n-octoxide is typically formed by deprotonating n-octanol with a suitable base.[1][4]
Q2: What are the two primary reactant combinations for the Williamson synthesis of this compound?
A2: There are two viable pathways for the synthesis:
-
Path A (Preferred): Reacting sodium n-octoxide (formed from n-octanol and a base) with an allyl halide (e.g., allyl bromide or allyl chloride). This is generally preferred because it involves a primary alkyl halide, which is ideal for SN2 reactions and minimizes competing elimination reactions.[2][5]
-
Path B (Not Recommended): Reacting sodium allyloxide with an n-octyl halide. While possible, this is less favored if the octyl halide is secondary or sterically hindered, which could lead to undesired E2 elimination products.[1][2]
Q3: What are typical bases, solvents, and temperature ranges used in this synthesis?
A3: The choice of reagents and conditions is crucial for maximizing yield and minimizing side reactions.
-
Bases: For deprotonating n-octanol, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[2] For less stringent conditions or in phase-transfer catalysis, strong aqueous bases like sodium hydroxide (NaOH) or solid potassium hydroxide (KOH) are used.[1][3][6][7]
-
Solvents: Aprotic polar solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used as they favor SN2 reactions.[1] Ethers like THF (tetrahydrofuran) are also suitable.[8] In some green chemistry approaches, the reaction can be run under solvent-free conditions.[6][7]
-
Temperature: The reaction is often carried out at temperatures ranging from room temperature to 50-100 °C, depending on the specific reagents and solvent used.[3]
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary competing reaction is E2 elimination, which forms octene. This is more likely if using a secondary or tertiary alkyl halide.[1][2] Another side reaction can be the hydrolysis of the allyl halide by residual water, forming allyl alcohol.[6]
-
Minimizing Elimination: Use a primary alkyl halide (allyl halide) and avoid excessively high temperatures.[2][4]
-
Minimizing Hydrolysis: Ensure all reagents and glassware are dry, and use an inert atmosphere (e.g., argon or nitrogen) if employing highly reactive bases like NaH.[8]
Q5: Are there alternative "greener" methods for this synthesis?
A5: Yes, several approaches aim to make the synthesis more environmentally friendly.
-
Phase-Transfer Catalysis (PTC): This method uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the alkoxide from an aqueous or solid phase to an organic phase containing the allyl halide. This often allows the use of cheaper bases like NaOH and can lead to high yields and selectivity.[1][6]
-
Solvent-Free Conditions: The reaction can be performed without a solvent, using solid KOH and a phase-transfer catalyst, which simplifies workup and reduces waste.[6][7]
-
Catalytic Dehydrative Allylation: Advanced methods involve the direct coupling of n-octanol with allyl alcohol using a catalyst like MoO₃/TiO₂, with water as the only byproduct.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of the desired ether.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of n-Octanol | The base may be too weak or has degraded. Use a stronger base like sodium hydride (NaH).[2][4] Ensure the n-octanol is anhydrous, as water will consume the base. |
| Poor Reagent Quality | Reagents may have degraded. Use freshly distilled n-octanol and allyl bromide. Ensure solvents are anhydrous, especially when using water-sensitive bases like NaH.[8] |
| Reaction Temperature is Too Low | The activation energy for the SN2 reaction is not being met. Gradually increase the reaction temperature, monitoring for the appearance of elimination byproducts by TLC or GC. A typical range is 50-100 °C.[3] |
| Ineffective Phase-Transfer Catalyst (PTC) | If using a PTC method, the catalyst may be inefficient. For the synthesis of similar allyl ethers, Me(n-Oct)₃N⁺Br⁻ has been shown to be highly effective.[6] Ensure the correct catalyst concentration is used (typically 0.1-1 mol%). |
Problem 2: Significant formation of side products.
| Possible Cause | Recommended Solution |
| E2 Elimination is Dominating | This occurs when the alkoxide acts as a base rather than a nucleophile. This is less common with primary allyl halides but can be promoted by high temperatures. Lower the reaction temperature. Ensure you are using an allyl halide, not a more hindered electrophile.[1][2] |
| Formation of Diallyl Ether | This can occur if the allyl halide hydrolyzes to allyl alcohol, which is then deprotonated and reacts with another molecule of allyl halide.[6] To prevent this, ensure the reaction is carried out under strictly anhydrous conditions. |
| C-Alkylation instead of O-Alkylation | While more common with phenoxides, C-alkylation is a possible side reaction.[1] Using polar aprotic solvents like DMF or DMSO can help favor O-alkylation. |
Problem 3: Difficulty in product purification.
| Possible Cause | Recommended Solution |
| Close Boiling Points | Unreacted n-octanol or side products may have boiling points close to that of this compound, making distillation difficult. |
| Product Contamination | Use column chromatography on silica gel for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the non-polar ether product from the more polar alcohol starting material. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes data from studies on analogous allyl ether syntheses, providing a guide for optimizing conditions for this compound formation.
Table 1: Effect of Catalyst and Conditions on Allyl Ether Synthesis
| Catalyst/System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) | 50% NaOH (aq) | Cyclohexane | 50 | 8 | 88 | 98 | [6] |
| None (Solvent-Free) | Solid NaOH | None | - | 3.5 | 99 | >99 | [6] |
| MoO₃/TiO₂ | None (Dehydrative) | None | Elevated | - | >80 | High | [9] |
| Tetrabutylammonium Bromide | K₂CO₃/KOH | None (Microwave) | High | - | High | - | [7] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or N₂).
-
Deprotonation: Add anhydrous tetrahydrofuran (THF) to the flask, followed by sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil.
-
Alcohol Addition: Slowly add n-octanol (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Allylation: Cool the resulting sodium n-octoxide solution back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50 °C) to ensure completion, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine n-octanol (1.0 eq.), allyl chloride (1.5 eq.), and cyclohexane.
-
Catalyst Addition: Add the phase-transfer catalyst, such as methyltrioctylammonium bromide (Me(n-Oct)₃N⁺Br⁻, 0.3 mol%).
-
Base Addition: Add 50% aqueous sodium hydroxide (1.0 eq.) and stir the biphasic mixture vigorously.
-
Reaction: Heat the mixture to 50 °C and stir for 8-12 hours, monitoring progress by TLC or GC.
-
Workup: After cooling, separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting oil by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the Williamson synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Competing SN2 (ether formation) and E2 (elimination) reaction pathways.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.in [brainly.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. reddit.com [reddit.com]
- 9. This compound | 3295-97-4 | Benchchem [benchchem.com]
Technical Support Center: Purification of Crude Allyl n-Octyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude allyl n-octyl ether.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: Poor separation of this compound and n-octanol by column chromatography.
-
Symptom: Eluted fractions show the presence of both the desired product and the starting alcohol (n-octanol) when analyzed by TLC or GC. The spots or peaks may overlap significantly.
-
Possible Cause: The polarity of the eluent system is not optimized for the separation of the ether and the alcohol, which can have similar polarities.[1][2]
-
Solution:
-
Solvent System Adjustment: Begin with a non-polar solvent system, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often effective.
-
TLC Optimization: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC) to identify the eluent that provides the best separation between your product and the n-octanol spot.
-
Sample Loading: Ensure the crude sample is concentrated and loaded onto the column in a minimal amount of solvent to achieve a narrow band at the start of the chromatography.
-
Column Dimensions: Use a long, thin column for better resolution compared to a short, wide column.
-
Issue 2: Inefficient removal of n-octanol by distillation.
-
Symptom: After vacuum distillation, the collected distillate still contains a significant amount of n-octanol.
-
Possible Cause: The boiling points of this compound and n-octanol are relatively close, making simple distillation ineffective.[3][4] An inefficient vacuum or heating mantle setup can also contribute to poor separation.
-
Solution:
-
Fractional Distillation: Employ fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation.
-
Vacuum Optimization: Ensure a stable and sufficiently deep vacuum is maintained throughout the distillation. A good vacuum pump is essential.[1]
-
Controlled Heating: Use a heating mantle with a stirrer to ensure smooth boiling and prevent bumping. Gradually increase the temperature to allow for proper equilibration in the fractionating column.
-
Chemical Conversion: As a last resort, consider converting the unreacted n-octanol into a non-volatile derivative before distillation. For example, reacting the crude mixture with an acid can form a high-boiling point ester from the alcohol, which will remain in the distillation flask.[5]
-
Issue 3: Presence of unknown byproducts in the purified product.
-
Symptom: NMR or GC-MS analysis of the purified product reveals unexpected peaks.
-
Possible Cause: Side reactions during the synthesis can lead to byproducts such as diallyl ether or products from the oxidation of the allyl group.[6]
-
Solution:
-
Characterization: Use analytical techniques like GC-MS and NMR to identify the structure of the impurities.
-
Purification Strategy Re-evaluation: Based on the identity of the byproduct, revise the purification strategy. For example, if the byproduct is significantly more polar, it may be removed by an additional chromatographic step or an aqueous wash.
-
Reaction Optimization: Revisit the synthesis protocol to minimize the formation of byproducts. This could involve adjusting the reaction temperature, time, or stoichiometry of the reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted starting materials, particularly n-octanol. Other potential impurities include byproducts from the synthesis, such as diallyl ether, and residual catalyst if one was used (e.g., palladium or molybdenum-based catalysts).[6][7]
Q2: Can I remove unreacted n-octanol with a simple aqueous wash?
A2: It is generally difficult to remove long-chain alcohols like n-octanol with a simple aqueous wash due to their limited solubility in water.[3][4] While a wash may remove trace amounts, it is not an effective method for bulk removal.
Q3: What is the recommended starting solvent system for column chromatography?
A3: A good starting point for column chromatography on silica gel is a non-polar solvent like hexane or petroleum ether, with a small percentage of a more polar solvent like ethyl acetate (e.g., 98:2 hexane:ethyl acetate). The polarity can then be gradually increased based on TLC analysis.
Q4: Is vacuum distillation necessary for purifying this compound?
A4: Yes, due to the high boiling points of both this compound and the common impurity n-octanol, distillation at atmospheric pressure is not recommended as it may lead to decomposition. Vacuum distillation is the preferred method.[3]
Q5: How can I remove residual metal catalysts from my product?
A5: Residual metal catalysts can often be removed by passing the crude product through a short plug of silica gel or celite. In some cases, specific aqueous washes (e.g., with a chelating agent) may be effective, depending on the nature of the catalyst.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Vacuum Connection: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Distillation: Begin stirring and slowly apply the vacuum. Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the different fractions that distill over at specific temperature ranges. The first fraction will likely be any lower-boiling point impurities. The desired product will distill at a higher temperature.
-
Analysis: Analyze the collected fractions to determine their purity.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₂O | 170.30 | ~215-220 (estimated at atmospheric pressure) |
| n-Octanol | C₈H₁₈O | 130.23 | 195 |
Note: The boiling point of this compound may vary depending on the pressure.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Sciencemadness Discussion Board - Getting your product out of 1-octanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Separating a Mixture of 1-Octanol and Octyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 6. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
preventing isomerization of the allyl group in allyl n-octyl ether.
Welcome to the Technical Support Center for Allyl N-Octyl Ether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of allyl group isomerization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and well-established method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the deprotonation of n-octanol to form the n-octoxide anion, which then acts as a nucleophile to attack an allyl halide (typically allyl bromide) in an SN2 reaction.
Q2: What is allyl group isomerization and why is it a problem?
Allyl group isomerization is a common side reaction during the synthesis of allyl ethers. In the case of this compound, the terminal double bond of the allyl group migrates to form the more thermodynamically stable internal propenyl group, resulting in the formation of (Z)- and (E)-propenyl n-octyl ether as impurities. These isomers can be difficult to separate from the desired product and may interfere with subsequent reactions or the desired properties of the final compound.
Q3: What are the main factors that promote the isomerization of the allyl group?
Several factors can contribute to the unwanted isomerization of the allyl group to a propenyl group:
-
Strong Bases: The use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), especially at elevated temperatures, can promote the deprotonation of the allylic protons, leading to rearrangement.
-
High Temperatures: Higher reaction temperatures provide the activation energy for the isomerization to occur.
-
Presence of Transition Metals: Trace amounts of transition metal contaminants can catalyze the isomerization process.
-
Prolonged Reaction Times: Extended reaction times, even under mild conditions, can increase the likelihood of isomerization.
Troubleshooting Guide
Issue: Significant formation of propenyl n-octyl ether is observed in my reaction mixture.
This is a common issue stemming from the isomerization of the allyl group. Here are several potential causes and solutions:
| Potential Cause | Recommended Solution |
| Excessively Strong Base | Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally strong enough to deprotonate the alcohol but less likely to cause isomerization. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. For the Williamson ether synthesis of this compound, maintaining the temperature at or below room temperature is advisable. If the reaction is slow, consider extending the reaction time instead of increasing the temperature. |
| Inappropriate Solvent | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents can help to solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen and favoring the desired SN2 reaction over elimination or isomerization pathways. |
| Prolonged Reaction Time | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed to minimize the time for isomerization to occur. |
Issue: Difficulty in separating this compound from its propenyl isomer.
The boiling points of this compound and its propenyl isomers are very close, making separation by simple distillation challenging.
| Potential Cause | Recommended Solution |
| Similar Boiling Points | Fractional Distillation: Employ a fractional distillation apparatus with a high number of theoretical plates. This can enhance the separation of compounds with close boiling points. However, this may not be sufficient for complete separation. |
| Preparative Chromatography: For high purity, preparative gas chromatography (prep-GC) or flash column chromatography on silica gel can be effective. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether, is typically used. |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis to Minimize Isomerization
This protocol employs a mild base and controlled temperature to favor the formation of this compound.
Materials:
-
n-Octanol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of n-octanol (1.0 eq) in anhydrous DMF (5-10 volumes), add finely powdered, dry potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to obtain pure this compound.
Protocol 2: Phase-Transfer Catalysis (PTC) for this compound Synthesis
Phase-transfer catalysis offers a mild and efficient alternative that can often suppress side reactions like isomerization.
Materials:
-
n-Octanol
-
Allyl bromide
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
Procedure:
-
In a round-bottom flask, combine n-octanol (1.0 eq), allyl bromide (1.5 eq), and toluene (5 volumes).
-
Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC or GC. The reaction is often complete within 4-8 hours.
-
After completion, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Isomerization
| Method | Base | Solvent | Temperature (°C) | Typical Yield of this compound (%) | Typical Isomerization (%) |
| Standard Williamson | NaH | THF | 25-66 | 70-85 | 5-15 |
| Modified Williamson | K₂CO₃ | DMF | 25 | 85-95 | < 2 |
| Phase-Transfer Catalysis | 50% aq. NaOH | Toluene | 25 | 90-98 | < 1 |
Note: Yields and isomerization levels are approximate and can vary based on specific reaction conditions and scale.
Table 2: Spectroscopic Data for Product Identification
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | 5.9 (m, 1H), 5.2 (m, 2H), 3.9 (d, 2H), 3.4 (t, 2H), 1.5 (m, 2H), 1.3 (m, 10H), 0.9 (t, 3H) | 135.0, 117.0, 72.0, 70.0, 31.8, 29.6, 29.4, 29.3, 26.2, 22.7, 14.1 | 3080, 1645 (C=C stretch), 1100 (C-O stretch) |
| (Z)-Propenyl n-Octyl Ether | ~6.0 (dq, 1H), ~4.4 (dq, 1H), ~1.6 (dd, 3H) | Signals will differ from the allyl isomer, particularly in the vinyl and methyl regions. | ~1670 (C=C stretch, stronger than allyl), ~1200-1250 (C-O stretch) |
| (E)-Propenyl n-Octyl Ether | ~6.2 (dq, 1H), ~4.8 (dq, 1H), ~1.5 (dd, 3H) | Signals will differ from the allyl isomer, particularly in the vinyl and methyl regions. | ~1670 (C=C stretch, stronger than allyl), ~965 (trans C-H bend) |
Visualizations
Caption: Base-catalyzed isomerization of this compound.
Caption: Workflow for isomerization-free synthesis.
Caption: Troubleshooting decision tree for isomerization.
Technical Support Center: Catalyst Deactivation and Recovery in Allyl N-Octyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and recovery during the synthesis of allyl n-octyl ether.
Troubleshooting Guides
MoO₃/TiO₂ (Molybdenum Oxide/Titanium Dioxide) Heterogeneous Catalyst
Problem: Decreased catalytic activity or lower yield of this compound over subsequent runs.
| Possible Cause | Troubleshooting Steps |
| Coke Formation/Fouling: Organic residues and byproducts can deposit on the catalyst surface, blocking active sites.[1][2] | 1. Regeneration by Calcination: After the reaction, filter and wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove residual organics. Dry the catalyst and then calcine it in a furnace under an air atmosphere. A typical starting point is 480-500°C for 3 hours.[3][4] 2. Solvent Washing: In some cases, thorough washing with a solvent that can dissolve potential polymeric byproducts might be sufficient to restore some activity. |
| Sintering of Active Phase: High reaction or regeneration temperatures can cause the molybdenum oxide particles to agglomerate, reducing the active surface area.[2] | 1. Optimize Regeneration Temperature: Avoid excessively high calcination temperatures. Use the lowest effective temperature for coke removal. 2. Monitor Catalyst Structure: Use characterization techniques like XRD or TEM to monitor the catalyst's morphology after several cycles. |
| Leaching of Molybdenum: A portion of the active molybdenum species may dissolve into the reaction medium, leading to a permanent loss of activity.[1][5] | 1. Analyze Reaction Filtrate: Use techniques like ICP-MS to analyze the reaction mixture for leached molybdenum. 2. Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent might reduce leaching. |
| Changes in Acidity: The acidic sites on the catalyst, which are crucial for the etherification reaction, may be altered. | 1. Characterize Acidity: Use techniques like NH₃-TPD to measure the acidity of the fresh and spent catalyst.[6] 2. Promoter Addition: In some cases, the addition of promoters can help maintain the desired acidity. |
Iridium-Based Homogeneous Catalyst (e.g., [Ir(COD)Cl]₂ with a phosphoramidite ligand)
Problem: Reduced reaction rate, incomplete conversion, or loss of selectivity in subsequent catalytic cycles.
| Possible Cause | Troubleshooting Steps |
| Ligand Decomposition or Modification: The phosphoramidite ligand can degrade or react with impurities, leading to the formation of less active or inactive iridium species.[7] | 1. Use High-Purity Reagents: Ensure all reactants, solvents, and inert gases are of high purity and free from oxygen and water. 2. Optimize Ligand-to-Metal Ratio: A slight excess of the ligand might compensate for minor degradation. |
| Formation of Inactive Iridium Complexes: The active catalyst can be converted into inactive species, such as by reacting with the solvent, substrate, or product.[7][8] | 1. Solvent Choice: The choice of solvent can significantly impact catalyst stability and activity. Polar solvents like ethanol are often beneficial for iridium-catalyzed allylic amination and etherification.[9] 2. In-situ Catalyst Generation: The method of catalyst preparation can influence its activity and stability. Investigate different protocols for generating the active catalyst. |
| Catalyst Poisoning: Impurities in the starting materials or solvent can bind to the iridium center and inhibit its catalytic activity.[2] | 1. Purify Starting Materials: Purify the allyl alcohol, n-octanol, and any other reagents before use. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. |
| Product Inhibition: The this compound product might coordinate to the iridium center, slowing down the catalytic cycle. | 1. Monitor Reaction Kinetics: A decrease in reaction rate as the product concentration increases could indicate product inhibition. 2. Optimize Reaction Conditions: Adjusting the temperature or reactant concentrations might mitigate this effect. |
Frequently Asked Questions (FAQs)
Q1: How can I recover the MoO₃/TiO₂ catalyst after the reaction?
A1: The MoO₃/TiO₂ catalyst is a heterogeneous catalyst and can be recovered by simple physical methods. After the reaction is complete, allow the mixture to cool down. The solid catalyst can then be separated from the liquid product mixture by filtration or centrifugation.[10] It is recommended to wash the recovered catalyst with a solvent like ethanol or acetone to remove any adsorbed organic species before drying and regeneration.
Q2: Can the MoO₃/TiO₂ catalyst be reused without regeneration?
A2: In some cases, the MoO₃/TiO₂ catalyst can be reused for a limited number of cycles without a significant loss in activity, especially if the reaction conditions are mild.[11] However, for consistent performance over multiple runs, regeneration through calcination is recommended to remove accumulated coke and other surface contaminants.
Q3: My iridium-catalyzed reaction is not going to completion. What should I check first?
A3: For homogeneous iridium-catalyzed reactions, the most common issues are related to the purity of the reagents and the reaction atmosphere. First, ensure that your solvents and reactants are anhydrous and degassed. The reaction should be set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques). Also, verify the quality and purity of your iridium precursor and ligand.
Q4: Is it possible to recover and reuse a homogeneous iridium catalyst?
A4: Recovering homogeneous catalysts is more challenging than with heterogeneous ones. While direct reuse of the reaction mixture might be possible for a subsequent batch, this can lead to an accumulation of byproducts and impurities. More advanced techniques like solvent precipitation, extraction, or the use of supported ionic liquid phases (SILP) would be required for more effective recovery and reuse. Leaching of the metal from a supported catalyst is also a possibility that needs to be considered.[1][5]
Quantitative Data
The following table summarizes the reusability of a MoO₃-TiO₂ catalyst in a reaction analogous to this compound synthesis (etherification of allyl alcohol and 1-octanol).
Table 1: Reusability of MoO₃-TiO₂ Catalyst in Allyl Alcohol and 1-Octanol Etherification
| Cycle | Conversion of 1-Octanol (%) | Yield of Allyl Octyl Ether (%) |
| 1st | 85 | 81 |
| 2nd | 83 | 79 |
| 3rd | 81 | 76 |
| 4th | 78 | 72 |
Data adapted from a study on a similar etherification reaction. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Regeneration of MoO₃/TiO₂ Catalyst by Calcination
-
Catalyst Recovery: After the completion of the this compound synthesis, cool the reaction mixture to room temperature. Separate the solid MoO₃/TiO₂ catalyst from the liquid phase by vacuum filtration.
-
Washing: Wash the recovered catalyst cake on the filter with 50 mL of ethanol three times to remove residual organic compounds.
-
Drying: Transfer the washed catalyst to a watch glass and dry it in an oven at 100-120°C for at least 4 hours, or until a constant weight is achieved.
-
Calcination: Place the dried catalyst in a ceramic crucible. Transfer the crucible to a muffle furnace. Heat the catalyst under a static air atmosphere to 500°C at a ramp rate of 5°C/min. Hold the temperature at 500°C for 3 hours.[4]
-
Cooling: After calcination, turn off the furnace and allow the catalyst to cool down to room temperature slowly inside the furnace.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before its reuse.
Visualizations
Caption: Workflow for the deactivation and regeneration of a heterogeneous MoO₃/TiO₂ catalyst.
Caption: Deactivation pathways for a homogeneous iridium catalyst in allylic etherification.
References
- 1. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molybdenum Oxide Supported on Silica (MoO3/SiO2): An Efficient and Reusable Catalyst for the Synthesis of 1,8-dioxodecahydroacridines Under Solvent-free Conditions [scielo.org.mx]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deactivation by HCl of CeO2–MoO3/TiO2 catalyst for selective catalytic reduction of NO with NH3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
scale-up considerations for the industrial synthesis of allyl n-octyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial synthesis of allyl n-octyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The primary industrial method for synthesizing this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of n-octanol with a strong base to form the n-octoxide, which then acts as a nucleophile, reacting with an allyl halide (like allyl bromide or allyl chloride) to yield the final product.[1] For industrial-scale operations, this synthesis is often enhanced by the use of phase transfer catalysis (PTC), which improves reaction rates and efficiency.[2][3]
Q2: What are the advantages of using Phase Transfer Catalysis (PTC) in this synthesis?
A2: Phase Transfer Catalysis is a highly effective methodology for industrial applications.[2] It allows for the reaction between reactants in different immiscible phases (e.g., an aqueous solution of sodium hydroxide and an organic phase of n-octanol and allyl chloride). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide ion from the aqueous to the organic phase, accelerating the reaction. This method often leads to higher yields, milder reaction conditions, and reduced need for expensive and hazardous anhydrous solvents.[2][4]
Q3: What are the typical reaction conditions for the industrial synthesis of this compound?
A3: Typical conditions for the Williamson ether synthesis of this compound, especially when using phase transfer catalysis, involve temperatures ranging from 50 to 100°C.[5] The reaction time can vary from approximately 1 to 8 hours.[5] Common solvents, if used, are often non-polar, such as toluene or cyclohexane, although solvent-free conditions are also possible and are considered a greener approach.[2] The choice of base is typically an inexpensive inorganic base like sodium hydroxide or potassium hydroxide.[4]
Q4: What are the main byproducts to expect and how can they be minimized?
A4: The primary byproducts in the synthesis of this compound are allyl alcohol and diallyl ether, which result from the hydrolysis of allyl chloride.[2] Another potential side reaction is the elimination of the alkylating agent, which competes with the desired substitution reaction.[3] To minimize byproduct formation, it is crucial to optimize reaction conditions. Using a phase transfer catalyst can significantly reduce the hydrolysis of allyl chloride.[2] Careful control of temperature and the choice of a primary alkyl halide (allyl chloride) also favor the desired SN2 reaction over elimination.[3][6]
Q5: What purity levels can be expected for industrially synthesized this compound?
A5: With optimized processes, it is possible to achieve high purity levels for allyl ethers. For instance, a patent for a similar process for producing pentaerythritol monoallyl ether reported a purity of 98% after distillation.[7] Commercially available this compound is often specified with a purity of greater than 95.0% as determined by gas chromatography (GC).[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of n-octanol. 2. Inactive or insufficient phase transfer catalyst. 3. Low reaction temperature. 4. Steric hindrance if using a bulky alkyl halide. | 1. Ensure the use of a sufficiently strong base (e.g., 50% NaOH solution) and adequate mixing. 2. Verify the quality of the PTC and consider increasing the catalyst loading (e.g., 0.3-1 mol%). 3. Gradually increase the reaction temperature within the recommended range (50-100°C). 4. Use a primary alkyl halide like allyl chloride or allyl bromide. |
| Slow Reaction Rate | 1. Inefficient phase transfer. 2. Use of protic or apolar solvents. 3. Insufficient mixing. | 1. Select an appropriate phase transfer catalyst and ensure its proper dispersion in the reaction mixture. 2. If a solvent is necessary, consider using a polar aprotic solvent like acetonitrile or DMF, though PTC can often be effective in non-polar solvents or solvent-free conditions. 3. Increase the stirring speed to improve interfacial contact between the phases. |
| High Levels of Byproducts (Allyl Alcohol, Diallyl Ether) | 1. Hydrolysis of allyl chloride by the aqueous base. 2. High reaction temperature promoting side reactions. | 1. Employ a phase transfer catalyst to facilitate the reaction of the alkoxide with allyl chloride, which is faster than hydrolysis. 2. Optimize the reaction temperature; avoid excessively high temperatures that can accelerate side reactions. |
| Formation of Elimination Products | 1. Use of a sterically hindered alkyl halide. 2. High reaction temperature. | 1. Ensure the use of a primary alkyl halide (allyl chloride/bromide).[3] 2. Maintain the reaction temperature in the optimal range to favor SN2 over E2 elimination. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Emulsion formation during workup. 3. Similar boiling points of product and byproducts. | 1. Monitor the reaction to completion using techniques like GC. 2. Add a saturated brine solution during the aqueous wash to help break emulsions. 3. Use fractional distillation under reduced pressure for efficient separation. |
Quantitative Data Summary
| Parameter | Conventional Williamson Synthesis | Phase Transfer Catalysis (PTC) | Solvent-Free (Non-Catalytic) |
| Typical Yield | 50-95% (lab scale)[3] | 88%[2] | 99% (for a similar mono-O-allylation)[2] |
| Purity | Variable, dependent on purification | >98% (for a similar allyl ether)[7] | High, with minimal byproducts (<0.1%)[2] |
| Reaction Time | 1-8 hours[5] | ~10 hours (can be optimized)[2] | ~3.5 hours[2] |
| Temperature | 50-100 °C[5] | 50 °C[2] | Optimized for specific reactants |
| Catalyst Loading | N/A | 0.3 - 1 mol%[2] | N/A |
| Byproducts | Elimination and hydrolysis products | Minimal allyl chloride hydrolysis (<1%)[2] | Trace amounts (<0.1%)[2] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phase Transfer Catalysis
This protocol is a representative example for the synthesis of this compound on an industrial scale using phase transfer catalysis.
-
Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnels is charged with n-octanol, allyl chloride, and the phase transfer catalyst (e.g., methyl(n-octyl)3N+Br− at 0.3 mol%).[2] Cyclohexane can be used as a solvent.[2]
-
Reagent Addition: A 50% aqueous solution of sodium hydroxide (equimolar to the diol) is added slowly to the stirred reaction mixture.[2] The addition rate should be controlled to maintain the reaction temperature within the desired range (e.g., 50°C).[2]
-
Reaction: The mixture is stirred vigorously at the set temperature for several hours (e.g., 3.5-10 hours) until the reaction is complete, as monitored by GC analysis.[2]
-
Workup: After cooling to room temperature, the reaction mixture is transferred to a separation funnel. The organic layer is separated, washed with water to remove the catalyst and any remaining base, and then washed with brine to break any emulsions.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered. The solvent is removed under reduced pressure. The final product, this compound, is purified by fractional distillation under vacuum.
Protocol 2: Solvent-Free Synthesis
This protocol outlines a greener, solvent-free approach for the synthesis.
-
Reactor Setup: A reactor equipped with a powerful mechanical stirrer, heating mantle, and condenser is charged with an excess of n-octanol and solid sodium hydroxide pellets.[2]
-
Reagent Addition: Allyl chloride is added dropwise to the vigorously stirred mixture. The exothermicity of the reaction should be carefully controlled by the addition rate and external cooling if necessary.
-
Reaction: The reaction is allowed to proceed for a specified time (e.g., 3.5 hours) with continuous stirring.[2] Reaction progress is monitored by GC.
-
Workup: After the reaction is complete, the mixture is cooled. Water is added to dissolve the sodium chloride byproduct. The organic layer is separated.
-
Purification: The crude this compound is purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
Validation & Comparative
comparative analysis of different catalysts for allyl n-octyl ether synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like allyl n-octyl ether is paramount. This guide provides a comparative analysis of three distinct catalytic systems for the synthesis of this compound: a heterogeneous catalyst (Molybdenum Oxide on Titania), a homogeneous catalyst (Ruthenium-based), and a Phase-Transfer Catalyst. The comparison is based on experimental data to aid in catalyst selection for specific applications.
The synthesis of this compound, a valuable building block in various chemical syntheses, can be achieved through several catalytic routes. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide delves into the performance of heterogeneous, homogeneous, and phase-transfer catalysts for this etherification reaction.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance indicators for the different catalytic systems in the synthesis of this compound.
| Catalyst System | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Catalyst Reusability |
| Heterogeneous | 10 wt% MoO₃/TiO₂ | 1-Octanol, Allyl Alcohol | Solvent-free | 103 | 3 | >80 | High | Yes (at least 5 cycles)[1] |
| Homogeneous | Ruthenium Complex (e.g., [RuCp(PPh₃)₂]⁺) | 1-Octanol, Allyl Alcohol | Varies (e.g., Toluene) | 60-100 | 2-20 | Good to Excellent | High | Generally not reused |
| Phase-Transfer | Tetrabutylammonium Iodide (TBAI) | 1-Octanol, Allyl Bromide | Solvent-free | Room Temperature | 16 | 95 | High | Not typically reused |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Heterogeneous Catalysis with MoO₃/TiO₂
This method represents a green and efficient approach to this compound synthesis with water as the only byproduct.[1]
Catalyst Preparation (10 wt% MoO₃/TiO₂): Molybdenum oxide supported on titania is prepared via an incipient-wetness impregnation method.[1]
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is dissolved in deionized water.
-
The solution is added to TiO₂ powder (P25).
-
The impregnated catalyst is dried at 110 °C for 24 hours.
-
The dried powder is then calcined at 500 °C for 3 hours.[1]
Reaction Procedure:
-
A pressure-resistant glass tube is charged with 10 wt% MoO₃/TiO₂ catalyst (100 mg), 1-octanol (1.0 mmol, 133 mg), and allyl alcohol (4.0 mmol, 230 mg).[1]
-
The vessel is sealed, and the mixture is stirred at 500 rpm in an oil bath at the desired temperature.[1][2]
-
After the reaction, the mixture is cooled, and the product is analyzed by gas chromatography.
Homogeneous Catalysis with a Ruthenium Complex
Homogeneous ruthenium catalysts are known for their high activity in allylation reactions. The following is a general procedure based on known ruthenium-catalyzed alcohol allylations.
Reaction Procedure:
-
To a solution of 1-octanol in an appropriate solvent (e.g., toluene), a catalytic amount of a ruthenium complex (e.g., [RuCp(PPh₃)₂]⁺) is added.
-
Allyl alcohol is then added to the mixture.
-
The reaction is heated under an inert atmosphere for a specified time.
-
The product is isolated and purified using standard techniques like column chromatography.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a convenient and often solvent-free method for ether synthesis at room temperature.[3]
Reaction Procedure:
-
A mixture of 1-octanol (1.05 mmol, 166 mg), allyl bromide (4.04 mmol, 0.35 ml), solid potassium hydroxide (KOH) pellets (2 mmol, ~120 mg), and a catalytic amount of tetrabutylammonium iodide (TBAI) (5 mol%) is stirred at room temperature.[3][4]
-
The reaction progress is monitored by thin-layer chromatography.[3]
-
Upon completion, the excess allyl bromide is removed by distillation under reduced pressure.[3]
-
The crude product is then purified by passing it through a short pad of silica gel.[3]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship between the different catalytic approaches.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the different catalytic pathways for this compound synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Allyl n-Octyl Ether Purity Assessment
This guide provides a comprehensive comparison of analytical methods for determining the purity of allyl n-octyl ether, a key intermediate in various chemical syntheses. The focus is on the validation of a primary Gas Chromatography (GC) method against a potential alternative, High-Performance Liquid Chromatography (HPLC). The experimental data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures in accordance with international guidelines.[1][2][3][4]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is a critical component of quality control in the pharmaceutical and chemical industries, ensuring that the chosen method provides reliable, reproducible, and accurate data.[3] The International Council for Harmonisation (ICH) guidelines outline the key parameters that must be evaluated during method validation.[1][2][6] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
For a volatile compound like this compound, Gas Chromatography (GC) is often the preferred analytical technique due to its high sensitivity, speed, and suitability for separating volatile substances.[7][8][9] However, other methods such as High-Performance Liquid Chromatography (HPLC) can also be considered. This guide presents a comparative validation of a GC method and an HPLC method for the purity assessment of this compound.
Experimental Protocols
This protocol outlines a GC method for the determination of this compound purity and its related impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., a polyethylene glycol phase like Carbowax).[10]
-
Reagents and Materials:
-
This compound reference standard (99.9% purity)
-
Potential impurities (e.g., allyl alcohol, n-octanol)
-
High-purity helium or nitrogen as carrier gas
-
High-purity hydrogen and air for the FID
-
Anhydrous diethyl ether (HPLC grade) as solvent
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in diethyl ether to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Spiked Sample: For specificity and accuracy studies, a sample of this compound is spiked with known amounts of potential impurities.
-
This protocol describes an HPLC method as an alternative for the purity assessment of this compound.
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.
-
Reagents and Materials:
-
This compound reference standard (99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Data Presentation: Validation Parameter Comparison
The following tables summarize the illustrative quantitative data obtained from the validation of the GC and HPLC methods for this compound purity assessment.
Table 1: Accuracy
| Method | Spiked Level (%) | Mean Recovery (%) | Acceptance Criteria |
| GC | 80 | 99.2 | 98.0 - 102.0% |
| 100 | 100.5 | ||
| 120 | 99.8 | ||
| HPLC | 80 | 97.5 | 98.0 - 102.0% |
| 100 | 98.9 | ||
| 120 | 97.8 |
Table 2: Precision (Repeatability)
| Method | Concentration (mg/mL) | % RSD (n=6) | Acceptance Criteria |
| GC | 1.0 | 0.85 | ≤ 1.5% |
| HPLC | 1.0 | 1.20 | ≤ 2.0% |
Table 3: Linearity
| Method | Range (mg/mL) | Correlation Coefficient (r²) | Acceptance Criteria |
| GC | 0.1 - 1.5 | 0.9995 | ≥ 0.999 |
| HPLC | 0.2 - 2.0 | 0.9989 | ≥ 0.998 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD (mg/mL) | LOQ (mg/mL) |
| GC | 0.01 | 0.03 |
| HPLC | 0.05 | 0.15 |
Table 5: Specificity
| Method | Resolution between this compound and nearest impurity | Acceptance Criteria |
| GC | > 2.0 | > 1.5 |
| HPLC | 1.8 | > 1.5 |
Mandatory Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. odinity.com [odinity.com]
- 8. academic.oup.com [academic.oup.com]
- 9. petroleum ether analysis - Chromatography Forum [chromforum.org]
- 10. GC-Petrolium Ether - Chromatography Forum [chromforum.org]
comparing the reactivity of allyl n-octyl ether with other allyl ethers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of chemical intermediates is paramount. Allyl ethers are a versatile class of compounds, widely used as protective groups, synthetic intermediates, and monomers. Their reactivity is not uniform and is significantly influenced by the nature of the substituent attached to the ether oxygen. This guide provides a comparative analysis of the reactivity of allyl n-octyl ether against other common allyl ethers, supported by experimental data and detailed protocols.
Introduction to Allyl Ether Reactivity
The reactivity of an allyl ether is primarily dictated by two key features: the C=C double bond and the adjacent C-H bonds on the methylene group (the α-methylene). Reactions can occur at either of these sites. The substituent on the other side of the ether oxygen (the n-octyl group in this case) modulates this reactivity through steric and electronic effects. Compared to shorter-chain alkyl allyl ethers, this compound is expected to exhibit differences in reaction rates due to the increased steric bulk of the C8 chain[1].
Generally, allyl ethers are more reactive in processes like hydrogen abstraction than analogous allyl compounds that lack the ether oxygen[2][3]. This is attributed to the influence of the oxygen atom on the stability of the resulting radical intermediate. However, when compared to vinyl ethers, allyl ethers tend to be less reactive in radical polymerizations, often acting as chain transfer agents[4].
Factors Influencing Allyl Ether Reactivity
The chemical behavior of allyl ethers can be tuned by modifying the R-group. The following diagram illustrates the primary factors at play.
References
- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance of Allyl n-Octyl Ether in Polymer Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of allyl n-octyl ether and its alternatives in various polymer formulations. Due to the limited direct experimental data on this compound in publicly available literature, this guide leverages data from closely related monofunctional and multifunctional allyl ethers to provide a comprehensive performance overview. The comparisons drawn are based on the functional allyl ether group and are intended to be representative.
Overview of Allyl Ethers in Polymer Formulations
Allyl ethers serve as reactive diluents, cross-linkers, and modifiers in polymer systems, particularly in free-radical polymerizations of resins like acrylates and unsaturated polyesters. Their performance is influenced by factors such as molecular weight, functionality (number of allyl groups), and the nature of the alkyl or aryl substituent.[1][2] Key performance attributes affected by the inclusion of allyl ethers include curing rates, mechanical properties, and thermal stability.
Comparative Performance Data
The following tables summarize the performance of various allyl ethers in comparison to other reactive diluents in acrylate and polyester formulations.
Table 1: Influence of Allyl Ether Structure on Mechanical Properties of Acrylate Films
| Additive (Allyl Ether) | Functionality | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| None (Control Acrylate) | - | 25.0 | 800 | 5.0 |
| Allyl Ethyl Ether | Monofunctional | Lowered | Lowered | Increased |
| Allyl 2-Hydroxyethyl Ether | Monofunctional | Lowered | Lowered | Increased |
| Allyl Phenyl Ether* | Monofunctional | Slightly Lowered | Similar | Similar |
| Trimethylolpropane Diallyl Ether | Difunctional | Increased | Increased | Decreased |
*Note: Quantitative data for monofunctional allyl ethers like this compound is limited. The trends presented are based on studies of similar monofunctional allyl ethers which typically act as chain transfer agents, reducing crosslink density and thus lowering modulus and strength while increasing elongation.[3] In contrast, multifunctional allyl ethers increase crosslink density, leading to higher strength and modulus at the expense of elongation.[2]
Table 2: Comparison of Allyl Ethers and Vinyl Ethers in Radical Polymerization
| Property | Allyl Ethers | Vinyl Ethers |
| Reactivity | Lower reactivity in homopolymerization.[3] | Higher reactivity, can undergo facile polymerization.[4][5] |
| Copolymerization | Can act as retarders and chain transfer agents, leading to lower molecular weight polymers.[3] | Can be incorporated into polymer chains, but may also induce side reactions like cationic polymerization.[6] |
| Mechanism | Prone to degradative chain transfer via hydrogen abstraction from the allylic position.[3] | Polymerization proceeds readily through the vinyl group.[4] |
| Resulting Polymer | Often results in polymers with lower molecular weight and potentially more branching.[3] | Can produce high molecular weight polymers, including alternating copolymers.[7] |
Experimental Protocols
Monitoring Polymerization Kinetics via FTIR Spectroscopy
This protocol is used to monitor the curing rate of polymer formulations by observing the disappearance of characteristic monomer peaks.
Methodology:
-
Sample Preparation: Mix the polymer resin, initiator, and the allyl ether additive in the desired proportions.
-
FTIR Setup: Place a small amount of the mixture onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.[1][8]
-
Data Acquisition: Record FTIR spectra at regular intervals (e.g., every 2 minutes) over the wavenumber range of 4000 to 700 cm⁻¹.[9]
-
Analysis: Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1637 cm⁻¹) and the allylic C=C bond to determine the rate of monomer consumption and thus the polymerization kinetics.[1][10]
Evaluation of Mechanical Properties
Tensile properties of the cured polymer films are evaluated using a universal testing machine.
Methodology:
-
Specimen Preparation: Cast the polymer formulation into thin films of uniform thickness and cure under specified conditions (e.g., UV light or thermal curing). Cut the cured films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Tensile Testing: Mount the specimens in a universal testing machine (e.g., an Instron).
-
Measurement: Apply a tensile load at a constant strain rate until the specimen fractures. Record the stress-strain curve.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.[2]
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the viscoelastic properties of the cured polymers, including the glass transition temperature (Tg).
Methodology:
-
Specimen Preparation: Prepare rectangular bar-shaped specimens of the cured polymer formulation. Typical dimensions are 56 x 13 x 3 mm.[11]
-
DMA Setup: Clamp the specimen in the DMA instrument (torsion or bending mode).
-
Testing Conditions: Apply an oscillating force at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 2-5 °C/min).[3][12]
-
Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[11]
Visualizations
Caption: Experimental workflow for evaluating ether performance.
Caption: Logical relationships in ether performance comparison.
References
- 1. azom.com [azom.com]
- 2. "Effect of Chemical Structure of Allyl Ethers on Polymerization and Pro" by Eirik S. Jensen, Paul Gatenholm et al. [aquila.usm.edu]
- 3. Dynamic mechanical analysis of two crosslinked copolymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gammadata.se [gammadata.se]
- 11. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 12. Standards and test protocols for dynamic mechanical analysis of polymers [eureka.patsnap.com]
comparative study of Williamson vs. palladium-catalyzed ether synthesis for allyl ethers.
For researchers, scientists, and professionals in drug development, the efficient synthesis of allyl ethers is a critical process. This guide provides an objective, data-driven comparison of two prominent methods: the classical Williamson ether synthesis and the modern palladium-catalyzed approach, often referred to as the Tsuji-Trost reaction. We will delve into their mechanisms, substrate scope, functional group tolerance, and reaction conditions, supported by experimental data to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Williamson Ether Synthesis | Palladium-Catalyzed Ether Synthesis (Tsuji-Trost) |
| Mechanism | S | π-allylpalladium complex formation |
| Key Reagents | Strong base (e.g., NaH, K | Palladium catalyst (e.g., Pd(PPh |
| Reaction Conditions | Often requires elevated temperatures | Generally mild conditions, often room temperature |
| Substrate Scope | Best with primary and methyl halides. Secondary and tertiary halides can lead to elimination.[1] | Broad scope, including primary and secondary allylic substrates.[2][3] |
| Functional Group Tolerance | Limited by the strong basic conditions | High tolerance for a wide range of functional groups.[2] |
| Stereochemistry | Inversion of configuration at the electrophilic carbon | Overall retention of configuration |
| Byproducts | Salt formation (e.g., NaCl) | Minimal byproducts, often just the displaced leaving group |
Delving Deeper: A Quantitative Comparison
The following tables provide a summary of representative experimental data for both methods, highlighting the yields achieved with various substrates.
Williamson Ether Synthesis: Representative Data
| Alcohol/Phenol | Allyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetaminophen | Ethyl iodide | K | Butanone | Reflux | 1 | Not specified | |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.83 | Not specified | [3] |
| Phenol | Allyl bromide | K | Acetone | Reflux | 6 | 95 | General Procedure |
| 4-Methoxyphenol | Allyl bromide | NaH | THF | 25 | 12 | 92 | General Procedure |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Palladium-Catalyzed Allylic Etherification: Representative Data
| Alcohol/Phenol | Allylic Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Allyl acetate | Pd(PPh | - | K | THF | 50 | 12 | 85 | [4] |
| 4-Methoxyphenol | 2,3-Butadienyl carbonate | Pd | Xantphos | - | Et | 25 | 12 | 99 | [5] |
| Various Phenols | Vinyl ethylene carbonate | PdCl | - | Cs | Not specified | Mild | Not specified | Good to excellent | [6][7] |
| 2-tert-Butylcyclohexanone | Allyl enol carbonate | Pd(0) | (R,R)-7 | - | Toluene | Not specified | Not specified | High | [2] |
Note: The choice of ligand and palladium source can significantly influence the reaction's efficiency and selectivity.
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the steps involved in a comparative study, the following diagrams are provided.
Caption: Generalized mechanisms for the Williamson and Palladium-catalyzed allyl ether syntheses.
Caption: A typical workflow for a comparative study of the two ether synthesis methods.
Detailed Experimental Protocols
General Protocol for Williamson Ether Synthesis of Allyl Phenyl Ether
-
Reactant Preparation: To a round-bottom flask containing a magnetic stir bar, add phenol (1.0 eq) and dry acetone.
-
Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure allyl phenyl ether. Confirm the structure and purity using NMR and mass spectrometry.
General Protocol for Palladium-Catalyzed Synthesis of Allyl Phenyl Ether (Tsuji-Trost Reaction)
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh
3)4, 0.05 eq) and a suitable dry solvent (e.g., THF). -
Reactant Addition: Add phenol (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Allylation: Add allyl acetate (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress by TLC.[4]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Discussion and Conclusion
Williamson Ether Synthesis: This long-established method is valued for its simplicity and the use of readily available, inexpensive reagents.[8][9] Its primary limitation lies in the requirement for strong bases, which can be incompatible with sensitive functional groups. Furthermore, the Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 mechanism restricts its application to unhindered primary and methyl halides to avoid the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[9]
Palladium-Catalyzed Ether Synthesis: The Tsuji-Trost reaction offers a milder and more versatile alternative.[3] Its key advantage is the high functional group tolerance, allowing for the synthesis of complex molecules without the need for protecting groups.[2] The reaction proceeds under neutral or mildly basic conditions and can be rendered asymmetric with the use of chiral ligands, providing access to enantioenriched products.[3] While the cost of palladium catalysts and ligands can be a consideration, the high yields and broad applicability often justify their use, particularly in the context of complex target-oriented synthesis.
Recommendation: For simple, robust allyl ethers derived from primary allyl halides and base-stable alcohols or phenols, the Williamson ether synthesis remains a viable and economical choice. However, for substrates with sensitive functional groups, hindered reaction centers, or when stereocontrol is desired, the palladium-catalyzed approach is unequivocally the superior method, offering broader scope and milder reaction conditions. The choice of method should therefore be guided by the specific molecular complexity of the target ether and the overall synthetic strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01896E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
A Comparative Guide to the Quantitative Analysis of Allyl n-Octyl Ether in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of allyl n-octyl ether in a reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the purity of the final product. This document offers a detailed examination of each method, including experimental protocols and comparative performance data, to aid researchers in choosing the most suitable technique for their specific needs.
Data Presentation: A Comparative Overview
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data obtained for the analysis of this compound using GC-FID, RP-HPLC, and qNMR.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 50 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 3 µg/mL | 150 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Analysis Time | ~15 minutes | ~20 minutes | ~10 minutes per sample |
| Sample Preparation | Simple dilution | Simple dilution and filtration | Simple dilution with internal standard |
| Selectivity | High | Moderate to High | High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds. Its high sensitivity and linear response over a wide concentration range make it well-suited for analyzing reaction mixtures.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-dodecane) of a known concentration. The concentration of the internal standard should be similar to the expected concentration of the analyte.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL GC vial.
b. GC-FID Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
c. Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running a standard of the pure compound.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of this compound using a calibration curve prepared with standard solutions of known concentrations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique for the separation and quantification of a wide range of organic molecules. For a non-polar compound like this compound, which lacks a strong UV chromophore, a UV detector at low wavelength or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is required.
a. Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (e.g., acetonitrile/water mixture).
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial to remove any particulate matter.
b. RP-HPLC Instrumentation and Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 205 nm (due to the allyl group's weak absorbance) or a universal detector like RID or ELSD.
c. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a standard injection.
-
Integrate the peak area or height.
-
Quantify the concentration of this compound using an external standard calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of compounds in a mixture without the need for identical reference standards for each analyte.[1][2] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
a. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and vortex gently to ensure complete dissolution and a homogeneous solution.
b. ¹H-NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration). Typically 8 or 16 scans.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
c. Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Select well-resolved signals for both this compound (e.g., the protons of the allyl group at ~5.9 ppm, ~5.2 ppm, and ~4.0 ppm) and the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of this compound
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a quantitative analysis experiment and the signaling pathways involved in the decision-making process for method selection.
Caption: Workflow for Quantitative Analysis of a Reaction Mixture.
Caption: Decision Pathway for Analytical Method Selection.
References
A Comparative Analysis of Linear vs. Branched Octyl Allyl Ethers: Physical Properties and Synthetic Pathways
For researchers, scientists, and drug development professionals, understanding the physical properties of isomeric compounds is paramount for applications ranging from solvent selection to the design of drug delivery systems. This guide provides a comparative overview of the physical properties of linear and branched octyl allyl ethers, supported by available experimental data and established chemical principles. While a direct experimental comparison is hampered by the limited availability of data for branched isomers, this document summarizes the known properties of n-octyl allyl ether and extrapolates the expected properties of its branched counterparts based on structure-property relationships.
Executive Summary
This guide presents the known physical properties of linear n-octyl allyl ether and discusses the anticipated effects of branching on these properties. Generally, linear isomers are expected to exhibit higher boiling points and viscosities due to more effective intermolecular forces (van der Waals interactions) along their straight chains. Conversely, branched isomers, with their more compact, spherical shapes, are predicted to have lower boiling points and viscosities. Solubility in polar solvents like water is expected to be low for both, with minor differences depending on the specific branching pattern.
This document also details the primary synthetic routes for these ethers and provides standardized experimental protocols for the determination of their key physical properties, offering a practical resource for laboratory investigation.
Data Presentation: Physical Properties
A comprehensive collection of experimental data for a specific branched isomer of octyl allyl ether remains elusive in publicly available literature. However, the physical properties of the linear isomer, n-octyl allyl ether, are partially documented. The following table summarizes the available data for the linear ether and provides predicted trends for a representative branched isomer, such as 2-ethylhexyl allyl ether, based on established principles of chemical structure and intermolecular forces.
| Physical Property | Linear (n-Octyl Allyl Ether) | Branched (e.g., 2-Ethylhexyl Allyl Ether) |
| Molecular Formula | C₁₁H₂₂O[1][2] | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol [1][2] | 170.29 g/mol |
| Boiling Point (°C) | 206[] | Predicted to be lower than the linear isomer |
| Density (g/mL) | 0.81[] | Predicted to be lower than the linear isomer |
| Refractive Index | 1.4260-1.4300[] | No data available |
| Viscosity | No experimental data available | Predicted to be lower than the linear isomer |
| Solubility in Water | Expected to be low | Expected to be low |
Experimental Protocols
Accurate determination of physical properties is crucial for the application of these compounds. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of an ether can be determined using a variety of methods, including distillation or the Thiele tube method, which is suitable for small sample volumes.
Thiele Tube Method:
-
A small sample of the ether (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the oil is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the oil bath is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is typically determined using a pycnometer or a digital density meter.
Pycnometer Method:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the ether, ensuring no air bubbles are present, and weighed again.
-
The temperature of the ether is recorded.
-
The density is calculated by dividing the mass of the ether by the volume of the pycnometer.
Determination of Viscosity
The viscosity of ethers can be measured using various viscometers, such as a capillary viscometer or a rotational viscometer.
Capillary Viscometer (Ostwald type):
-
A known volume of the ether is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The liquid is drawn up by suction into the upper bulb.
-
The time taken for the liquid to flow from the upper mark to the lower mark is measured.
-
The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the ether at that temperature.
Determination of Solubility in Water
The solubility of octyl allyl ethers in water is expected to be low. A common method to determine the solubility of sparingly soluble liquids is the shake-flask method followed by a suitable analytical technique.
Shake-Flask Method:
-
An excess amount of the ether is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed and analyzed by a sensitive technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the dissolved ether.
Synthesis of Octyl Allyl Ethers
Linear and branched octyl allyl ethers can be synthesized through several methods, with the Williamson ether synthesis and iridium-catalyzed allylation being two prominent examples. The choice of method may depend on the desired scale, availability of starting materials, and the specific structure of the octyl group.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[4][5] For the synthesis of octyl allyl ethers, this can be achieved in two ways: reacting an octyl alkoxide with allyl chloride or reacting sodium allyloxide with an octyl halide. Due to the potential for elimination reactions with secondary and tertiary halides, the use of a primary halide is preferred.[4]
Caption: Williamson Ether Synthesis Workflow.
Iridium-Catalyzed Allylation
A more modern and efficient method for the synthesis of allyl ethers is the iridium-catalyzed allylation of alcohols.[6][7] This method often proceeds under milder conditions and can offer high yields. The reaction typically involves an iridium catalyst that facilitates the reaction between an alcohol (linear or branched octanol) and an allyl source, such as allyl acetate.
Caption: Iridium-Catalyzed Allylation Workflow.
References
- 1. Allyl n-octyl ether | 3295-97-4 | Benchchem [benchchem.com]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Allyl n-Octyl Ether as a Reactive Diluent: A Benchmark Study
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance polymers, particularly epoxy resins, the use of reactive diluents is a critical strategy for reducing viscosity and enhancing processability without significantly compromising the material's final properties. Allyl n-octyl ether, a monofunctional aliphatic ether, presents itself as a viable candidate for such applications. This guide provides a comparative benchmark of this compound against other common reactive diluents, supported by experimental data from existing literature and standardized testing protocols.
Performance Comparison of Reactive Diluents
Reactive diluents are incorporated into polymer formulations to lower viscosity, which facilitates easier handling, improved wetting of substrates and fillers, and allows for higher filler loading. The ideal reactive diluent will efficiently reduce viscosity while having a minimal negative impact on the mechanical and thermal properties of the cured polymer.
While direct, publicly available benchmark studies specifically comparing this compound against a wide range of other reactive diluents are limited, we can infer its likely performance based on its chemical structure—a long-chain aliphatic monofunctional ether. Such a structure typically imparts a significant reduction in viscosity due to the flexible nature of the octyl chain and the single reactive allyl group. However, this can also lead to a reduction in crosslink density, potentially affecting thermomechanical properties.
Below is a comparison of common monofunctional reactive diluents, providing a framework for evaluating the potential performance of this compound.
Table 1: Comparison of Viscosity Reduction Efficiency of Common Monofunctional Reactive Diluents in Epoxy Resin
| Reactive Diluent | Chemical Structure | Typical Viscosity Reduction at 10-15 wt% in Bisphenol A based Epoxy Resin | Impact on Mechanical Properties |
| This compound | C₃H₅OC₈H₁₇ | Data not readily available in comparative studies. Expected to provide significant viscosity reduction. | Expected to increase flexibility and impact strength, with a potential decrease in tensile strength and glass transition temperature (Tg). |
| n-Butyl Glycidyl Ether (BGE) | C₄H₉OCH₂CH(O)CH₂ | High | Generally leads to a reduction in tensile strength and modulus, but can improve flexibility. |
| C12-C14 Alkyl Glycidyl Ether | C₁₂-₁₄H₂₅-₂₉OCH₂CH(O)CH₂ | Very High | Similar to BGE, provides significant viscosity reduction with a trade-off in mechanical strength and thermal properties. |
| Cresyl Glycidyl Ether (CGE) | CH₃C₆H₄OCH₂CH(O)CH₂ | Moderate | Tends to have a lesser impact on mechanical and thermal properties compared to aliphatic diluents due to its aromatic structure. |
Table 2: Expected Impact of this compound on Cured Epoxy Resin Properties (Qualitative)
| Property | Expected Effect of this compound | Rationale |
| Viscosity of Uncured Resin | Significant Decrease | The long, flexible n-octyl chain effectively separates the epoxy polymer chains. |
| Tensile Strength | Moderate Decrease | Reduction in crosslink density due to the monofunctional nature of the diluent. |
| Flexural Strength | Moderate Decrease | Similar to tensile strength, a consequence of reduced crosslink density. |
| Impact Strength | Increase | The flexible aliphatic chain can absorb and dissipate energy from impacts. |
| Glass Transition Temperature (Tg) | Decrease | The presence of the flexible n-octyl chain increases the free volume and mobility of the polymer network. |
| Chemical Resistance | Moderate Decrease | A less densely crosslinked network is generally more susceptible to chemical attack. |
Experimental Protocols
To facilitate reproducible and comparable results, standardized testing procedures are paramount. The following are detailed methodologies for key experiments to evaluate the performance of this compound as a reactive diluent.
Synthesis of this compound
A common method for the synthesis of allyl ethers is the Williamson ether synthesis.
Materials:
-
n-Octanol
-
Allyl bromide
-
Sodium hydride (NaH) or Potassium Hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF) or a solvent-free system
-
Tetrabutylammonium iodide (TBAI) (if using KOH)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-octanol in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride to the solution. Allow the reaction to stir for 30 minutes at 0°C and then for 1 hour at room temperature to form the sodium alkoxide.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Alternatively, a solvent-free method using solid potassium hydroxide and a phase-transfer catalyst like TBAI can be employed for a more environmentally friendly synthesis.
Evaluation of Reactive Diluent Performance in Epoxy Resin
1. Viscosity Measurement (ASTM D2393)
Objective: To determine the effect of this compound concentration on the viscosity of an epoxy resin system.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled water bath
-
Beakers
-
Stirring rods
Procedure:
-
Prepare a series of epoxy resin formulations containing varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).
-
Ensure each formulation is thoroughly mixed until homogeneous.
-
Equilibrate the samples to a constant temperature (e.g., 25°C) using the water bath.
-
Measure the viscosity of each sample using the rotational viscometer according to the instrument's operating instructions.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
2. Tensile Properties (ASTM D638)
Objective: To measure the tensile strength, modulus, and elongation at break of the cured epoxy resin with and without the reactive diluent.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer
-
Molds for preparing dumbbell-shaped specimens (as per ASTM D638 Type I)
Procedure:
-
Prepare castings of the different epoxy formulations by mixing the resin, reactive diluent, and a stoichiometric amount of a suitable curing agent.
-
Pour the mixtures into the specimen molds, taking care to avoid air bubbles.
-
Cure the specimens according to the manufacturer's recommendations for the epoxy and curing agent system.
-
Condition the cured specimens as per ASTM D638 guidelines.
-
Measure the dimensions of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.
3. Flexural Properties (ASTM D790)
Objective: To determine the flexural strength and modulus of the cured epoxy resin.
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Molds for preparing rectangular bar specimens
Procedure:
-
Prepare and cure rectangular bar specimens of the different epoxy formulations as described for the tensile testing.
-
Condition the cured specimens according to ASTM D790 guidelines.
-
Measure the dimensions of each specimen.
-
Set the support span on the three-point bending fixture to be 16 times the specimen depth.
-
Place the specimen on the supports and apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus from the load-deflection curve.
Visualizations
Synthesis of this compound (Williamson Ether Synthesis)
Caption: Williamson ether synthesis of this compound.
Experimental Workflow for Evaluating Reactive Diluents
Caption: Workflow for performance evaluation of reactive diluents.
A Toxicological Comparison of Allyl n-Octyl Ether with Allyl Alcohol and Allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of allyl n-octyl ether, allyl alcohol, and allyl acetate. The information is intended to assist researchers and professionals in understanding the potential hazards associated with these chemicals. The data presented is a summary of available toxicological information. It is important to note that while data for allyl alcohol and allyl acetate are more readily available, comprehensive toxicological data for this compound is limited.
Quantitative Toxicological Data Summary
The following table summarizes the available acute toxicity, skin and eye irritation, and mutagenicity data for the three allyl compounds.
| Toxicological Endpoint | This compound | Allyl Alcohol | Allyl Acetate |
| Acute Oral Toxicity (LD50) | No data available[1][2] | 64 mg/kg (Rat) | 130 mg/kg (Rat) |
| Acute Dermal Toxicity (LD50) | No data available[1][2] | 89 mg/kg (Rabbit) | 1021 mg/kg (Rabbit) |
| Acute Inhalation Toxicity (LC50) | No data available[1][2] | 175 ppm (Rat, 4h) | 1000 ppm (Rat, 1h) |
| Skin Irritation | Causes skin irritation[1][2][3] | Causes skin irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation[1][2][3] | Causes serious eye irritation | Causes serious eye irritation |
| Mutagenicity (Ames Test) | No data available[1][2] | Negative | No definitive data |
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 420, 423, or 425)
The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (usually rats) via gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated. Different OECD guidelines (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, 425: Up-and-Down Procedure) offer various strategies to determine the LD50 while minimizing the number of animals used.
Acute Dermal and Eye Irritation/Corrosion (OECD 404 and 405)
For dermal irritation testing (OECD 404), a small amount of the substance is applied to a shaved patch of skin on an animal (typically a rabbit) and covered with a gauze patch for a specified period.[6] The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points. For eye irritation testing (OECD 405), a small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), while the other eye serves as a control. The eyes are then examined for redness, swelling, and corneal opacity.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Toxicological Mechanisms and Signaling Pathways
A critical aspect of the toxicity of allyl alcohol and allyl acetate is their metabolic activation to the highly reactive and toxic aldehyde, acrolein. This biotransformation is a key determinant of their hepatotoxicity and irritant properties.
Caption: Metabolic activation of allyl acetate and allyl alcohol to acrolein and subsequent cellular damage.
The diagram above illustrates the metabolic pathway where allyl acetate is first hydrolyzed by esterases to form allyl alcohol. Both endogenous and administered allyl alcohol are then oxidized by alcohol dehydrogenase (ADH) in the liver to produce acrolein. Acrolein is a potent electrophile that can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular damage, which manifests as hepatotoxicity and irritation. The toxicity of this compound is also likely influenced by its metabolism, although specific pathways have not been well-elucidated. It is plausible that it could also be metabolized to allyl alcohol and subsequently to acrolein, which would suggest a similar toxicological profile to the other two compounds. However, without experimental data, this remains a hypothesis.
References
Safety Operating Guide
Proper Disposal of Allyl n-Octyl Ether: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of allyl n-octyl ether, a combustible liquid that requires careful management.
This compound is categorized as a combustible liquid that can cause skin and serious eye irritation.[1][2] Due to its chemical nature as an ether, it has the potential to form explosive peroxides over time, especially when exposed to air and light.[3][4] Therefore, treating it as a hazardous waste is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[5]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][5]
Work should always be conducted in a well-ventilated area, such as a fume hood, to avoid the inhalation of vapors.[5][6] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and ensure that all containers are properly grounded to prevent static discharge.[1][7][8]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof container.[9] The container should be compatible with the chemical and kept tightly closed when not in use.[6][7]
-
If possible, use the original container for waste collection, ensuring it is clearly marked as "Hazardous Waste."[10]
-
Do not mix this compound with other incompatible waste streams.[9]
2. Peroxide Formation Management:
Ethers are known to form explosive peroxides upon storage.[3][4] To mitigate this risk:
-
Date Containers: Clearly label all containers of this compound with the date received and the date opened.[3][6]
-
Regular Testing: While specific peroxide testing intervals for this compound are not defined, a general best practice for ethers is to test for peroxides every three to six months after opening.[3][6]
-
Visual Inspection: If crystals are observed in the container, do not move or open it, as this could indicate the presence of dangerous peroxides.[6] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately.[3][9]
3. Handling Spills:
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the immediate area is evacuated and well-ventilated.[10]
-
Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[10][11] Do not use combustible materials as absorbents.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[7][8][12]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.[3]
For large spills, evacuate the area and contact your EHS office or emergency services immediately.[6]
4. Final Disposal:
-
Professional Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[10] Contact your institution's EHS office to arrange for a pickup.[9]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[11]
-
Do Not Dispose Down the Drain: this compound should never be disposed of down the sink.[4][9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Opened Container Disposal | Within 6 months of opening | [3] |
| Unopened Container Disposal | Within 1 year of receipt | [3] |
| Peroxide Testing Frequency | Every 3 months after opening | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. echemi.com [echemi.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. solvent-recyclers.com [solvent-recyclers.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling Allyl n-octyl ether
Essential Safety and Handling Guide for Allyl n-octyl ether
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [1][2][3] |
| Molecular Weight | 170.29 g/mol | [1][2] |
| CAS Number | 3295-97-4 | [1][4] |
| Boiling Point | 206 °C | [5] |
| Flash Point | 68 °C (154.4 °F) | [5] |
| Density | ~0.803 g/mL at 25°C (estimated based on Allyl ether) | [6] |
| Occupational Exposure Limits | No data available | [7] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and minimize exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves must be worn.[7] Always inspect gloves for any signs of degradation before use. Nitrile gloves may be suitable for short-term protection, but it is advisable to consult the glove manufacturer's resistance guide for specific recommendations for ethers.
-
Protective Clothing : Wear fire/flame-resistant and impervious clothing.[7] A lab coat should be worn and fully buttoned.
-
-
Respiratory Protection : If working in a poorly ventilated area or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[7]
Operational Handling and Storage
Adherence to proper handling and storage protocols is critical for the safe use of this compound.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ignition Sources : Keep away from open flames, sparks, and hot surfaces.[7] Use non-sparking tools and explosion-proof equipment.[8]
-
Storage :
Spill Management Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Workflow for Chemical Spill Response
Caption: Workflow for handling a chemical spill of this compound.
Step-by-Step Spill Cleanup Procedure
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary : For large or unmanageable spills, evacuate the area and contact emergency services.[10]
-
Ensure Proper Ventilation : Work in a well-ventilated area or a fume hood.
-
Don PPE : Put on the appropriate personal protective equipment as outlined above.[11]
-
Contain the Spill : Use a non-flammable, inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the spill.[12] Do not use combustible materials like paper towels.[12]
-
Absorb the Chemical : Cover the spill with the absorbent material, starting from the outside and working inwards to prevent spreading.[10]
-
Collect the Waste : Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container.[13]
-
Decontaminate the Area : Clean the spill area with soap and water.[12]
-
Dispose of Waste : Label the container with the contents and dispose of it as hazardous waste according to institutional and local regulations.[14]
-
Restock Supplies : Replenish any used items in the spill kit.[10]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a compatible, properly labeled, and sealed container.[14]
-
Do not mix with incompatible waste streams.
-
-
Disposal Method :
-
Empty Containers :
-
Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[14] After thorough cleaning, the container can be disposed of according to your institution's guidelines.
-
References
- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]
- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Allyl ether CAS#: 557-40-4 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. solvent-recyclers.com [solvent-recyclers.com]
- 16. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 17. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
